O-(Trimethylsilyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-trimethylsilylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NOSi/c1-6(2,3)5-4/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHNNJSMVVESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370436 | |
| Record name | O-(Trimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-36-6 | |
| Record name | O-(Trimethylsilyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(Trimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Trimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of O-(Trimethylsilyl)hydroxylamine from Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of O-(Trimethylsilyl)hydroxylamine, a versatile reagent in organic chemistry, with a focus on its preparation from hydroxylamine (B1172632) precursors. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents relevant quantitative data.
Introduction
This compound, also known as aminoxytrimethylsilane, is an important synthetic intermediate utilized in the preparation of a variety of organic compounds, most notably oximes and their derivatives. Its ability to introduce the aminoxy moiety under mild conditions makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The trimethylsilyl (B98337) group serves as a protecting group for the hydroxyl functionality of hydroxylamine, modulating its reactivity and improving its solubility in organic solvents.
Synthetic Routes from Hydroxylamine
The primary route for the synthesis of this compound involves the reaction of a hydroxylamine salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate (B86663), with a suitable silylating agent. The choice of silylating agent and reaction conditions is crucial to favor the formation of the O-silylated product over the N-silylated or bis-silylated byproducts.
Commonly employed silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS). The reaction generally requires a base to neutralize the acid generated from the hydroxylamine salt and the silylating agent.
Reaction with Hexamethyldisilazane (HMDS)
A prevalent and efficient method for the preparation of this compound involves the reaction of hydroxylamine hydrochloride with hexamethyldisilazane. This reaction is advantageous as the only byproducts are ammonia (B1221849) and ammonium (B1175870) chloride, which can be readily removed.
The overall reaction can be represented as follows:
2 NH₂OH·HCl + (CH₃)₃SiNHSi(CH₃)₃ → 2 (CH₃)₃SiONH₂ + NH₄Cl + NH₃
This reaction is typically carried out in an inert solvent, and the progress can be monitored by the evolution of ammonia gas.
Experimental Protocol
The following protocol details a representative synthesis of this compound from hydroxylamine hydrochloride and hexamethyldisilazane.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)
-
Inert solvent (e.g., Dichloromethane, Diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend hydroxylamine hydrochloride in an inert solvent.
-
Addition of HMDS: Slowly add hexamethyldisilazane to the suspension at room temperature with vigorous stirring. An exothermic reaction may be observed, and the evolution of ammonia gas will commence.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the evolution of ammonia ceases. The reaction progress can be monitored by testing the evolved gas with moist pH paper.
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate of ammonium chloride will be present. Filter the mixture to remove the solid.
-
Purification: Wash the filtrate with a minimal amount of cold water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Hydroxylamine Hydrochloride |
| Silylating Agent | Hexamethyldisilazane |
| Molar Ratio (Hydroxylamine HCl : HMDS) | 2 : 1 |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Boiling Point of Product | 98-100 °C |
| Density of Product | 0.86 g/mL at 25 °C |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine salts.
-
Hexamethyldisilazane is flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction evolves ammonia gas, which is toxic and has a strong odor. Ensure the reaction is performed in a well-ventilated area or fume hood.
Conclusion
The synthesis of this compound from hydroxylamine hydrochloride and hexamethyldisilazane is a reliable and efficient method for producing this valuable synthetic reagent. By following the detailed protocol and adhering to safety precautions, researchers can consistently obtain high yields of the desired product. The versatility of this compound in organic synthesis underscores its importance in the development of new chemical entities for various applications, including drug discovery.
An In-depth Technical Guide to O-(Trimethylsilyl)hydroxylamine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Trimethylsilyl)hydroxylamine (TMSONH₂) is a versatile reagent in organic synthesis, valued for its role as a nucleophile, a protecting group, and a precursor to various functional groups. Its unique combination of a reactive hydroxylamine (B1172632) moiety and a labile trimethylsilyl (B98337) group allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its key reactions with detailed experimental insights, and its applications, particularly in the context of drug discovery and development.
Physical and Chemical Properties
This compound is a flammable and corrosive liquid that requires careful handling.[1][2] It is advisable to store it under refrigerated conditions (2-8°C) to ensure its stability.[1][2] While specific quantitative data on its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, its structural characteristics suggest miscibility with a range of polar organic solvents. As a hydroxylamine derivative, it is likely susceptible to oxidation and hydrolysis, especially in the presence of moisture, acids, or bases.
A summary of its key physical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 22737-36-6 | [1][2] |
| Molecular Formula | C₃H₁₁NOSi | [1][2] |
| Molecular Weight | 105.21 g/mol | [1][2] |
| Boiling Point | 98-100 °C | [1][2] |
| Density | 0.86 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.405 | [1][2] |
Key Chemical Reactions and Methodologies
This compound participates in several important synthetic transformations. The following sections detail the mechanisms and provide insights into the experimental protocols for its most common applications.
Formation of O-Trimethylsilyl Oximes from Aldehydes and Ketones
One of the primary applications of this compound is its reaction with aldehydes and ketones to form O-trimethylsilyl oximes. This reaction is a nucleophilic addition to the carbonyl group, followed by elimination of water. The resulting oximes are valuable intermediates in organic synthesis.
Experimental Protocol: General Procedure for the Synthesis of O-Trimethylsilyl Oximes
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone in an anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
Addition of Reagent: Add this compound (typically 1.0 to 1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction is often carried out at room temperature and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent. The crude product can then be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure O-trimethylsilyl oxime.
Caption: Reaction workflow for the formation of O-trimethylsilyl oximes.
Synthesis of α-Branched Amines via Reaction with Nitrones
This compound serves as a key intermediate in the synthesis of α-branched amines through the nucleophilic addition of organozinc halides to nitrones, a reaction often promoted by trimethylsilyl chloride. In this process, the trimethylsilyl group acts as a hydroxylamine protecting group.
Experimental Protocol: General Procedure for the Synthesis of α-Branched Amines
-
Formation of the Organozinc Reagent: Prepare the organozinc halide in a suitable anhydrous solvent like THF.
-
Reaction with Nitrone: In a separate flame-dried flask under an inert atmosphere, dissolve the nitrone and trimethylsilyl chloride in an anhydrous solvent.
-
Nucleophilic Addition: Add the freshly prepared organozinc reagent to the nitrone solution at a low temperature (e.g., -78 °C).
-
Formation of the O-silylated Hydroxylamine: The reaction proceeds via the formation of an this compound derivative as an intermediate.
-
Workup and Purification: The reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. The α-branched amine can be isolated and purified using standard techniques such as column chromatography.
Caption: Workflow for the synthesis of α-branched amines.
Applications in Drug Development
The unique reactivity of this compound makes it a valuable tool in drug discovery and development.
Use as a Versatile Linker
Hydroxylamine derivatives are employed as linkers to conjugate molecules to various substrates. For instance, they have been used to attach peptidoglycan fragments to surfaces for studying interactions with immune receptors.[3] This approach is relevant to the development of probes for understanding host-pathogen interactions and for the design of novel immunomodulatory agents. The amine functionality introduced by the hydroxylamine linker can be further modified, for example, through NHS chemistry, to attach fluorophores or other tags for biological assays.[3]
Synthesis of Bioactive Molecules
This compound and related silyl-protected hydroxylamines are utilized in the synthesis of complex bioactive molecules. For example, silylation is a common strategy to protect hydroxyl groups during the synthesis of cephalosporin (B10832234) analogues, a major class of β-lactam antibiotics. While direct use of this compound in this specific context is not explicitly detailed in the provided search results, the principle of silyl (B83357) protection of hydroxylamine-related functionalities is a key concept in the synthesis of such complex structures.
Synthesis and Purification of this compound
While detailed, step-by-step industrial synthesis protocols are often proprietary, the laboratory-scale synthesis of this compound can be conceptualized based on the silylation of hydroxylamine.
Conceptual Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with hydroxylamine hydrochloride and a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Base Addition: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrochloride and generate free hydroxylamine in situ.
-
Silylation: Trimethylsilyl chloride is added dropwise to the stirred suspension at a controlled temperature (often starting at 0 °C and then allowing it to warm to room temperature). The reaction is typically exothermic.
-
Workup: After the reaction is complete, the precipitated triethylammonium (B8662869) chloride is removed by filtration under an inert atmosphere.
-
Purification: The filtrate, containing this compound, is then purified by fractional distillation under reduced pressure to obtain the pure product. Careful control of the distillation parameters is crucial to separate the product from any remaining starting materials and byproducts.
Caption: Conceptual workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable and versatile reagent with significant applications in organic synthesis and drug development. Its ability to readily form O-trimethylsilyl oximes, act as a protected hydroxylamine in the synthesis of complex amines, and serve as a linker for bioconjugation highlights its importance for researchers and scientists. A thorough understanding of its physical and chemical properties, coupled with careful handling and appropriate experimental protocols, is essential for its effective and safe utilization in the laboratory. The methodologies and workflows presented in this guide provide a solid foundation for harnessing the synthetic potential of this important chemical intermediate.
References
An In-depth Technical Guide to O-(Trimethylsilyl)hydroxylamine
CAS Number: 22737-36-6 Synonyms: Aminoxytrimethylsilane, TMSONH₂
This technical guide provides a comprehensive overview of O-(Trimethylsilyl)hydroxylamine, a versatile O-substituted hydroxylamine (B1172632) reagent. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details the compound's physicochemical properties, safety information, key synthetic applications, and representative experimental protocols.
Physicochemical and Spectroscopic Data
This compound is a colorless to nearly colorless liquid, notable for the protective trimethylsilyl (B98337) group on the hydroxylamine oxygen. This silylation enhances its utility in various organic transformations compared to unprotected hydroxylamine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 22737-36-6 | [1] |
| Molecular Formula | C₃H₁₁NOSi | |
| Molecular Weight | 105.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 98-100 °C | [1] |
| Density | 0.86 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.405 | [1] |
| Flash Point | 12 °C (53.6 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | AEKHNNJSMVVESS-UHFFFAOYSA-N | [1] |
| SMILES | C--INVALID-LINK--(C)ON |[1] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is highly flammable and corrosive. Adherence to appropriate safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Reference(s) |
|---|---|---|---|
| Pictograms | GHS02, GHS05 | Flame, Corrosion | |
| Signal Word | Danger | [1] | |
| Hazard Statements | H225 | Highly flammable liquid and vapor. | [1] |
| H314 | Causes severe skin burns and eye damage. | [1] | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| Hazard Classifications | Flam. Liq. 2; Skin Corr. 1B | Flammable Liquid Category 2; Skin Corrosion Category 1B | [1] |
| Required PPE | | Faceshields, Goggles, Gloves, ABEK (EN14387) respirator filter |[1] |
Key Applications and Reactions
This compound is a key reagent in several important synthetic transformations. Its primary utility lies in its role as a protected hydroxylamine, enabling reactions that might otherwise be complicated by the dual nucleophilicity of the parent compound.
Synthesis of O-Trimethylsilyl Oxime Ethers
A principal application is the reaction with aldehydes and ketones to form O-trimethylsilyl oxime ethers. These products are stable intermediates that can be used in further synthetic steps, such as chemoselective additions of organometallic reagents.
References
An In-depth Technical Guide to the Mechanism of Action of O-(Trimethylsilyl)hydroxylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
O-(Trimethylsilyl)hydroxylamine (TMSHA) is a versatile and highly reactive reagent in modern organic synthesis. Its unique properties as a stable, silyl-protected hydroxylamine (B1172632) derivative make it an invaluable tool for the efficient formation of O-trimethylsilyl oximes, the synthesis of nitriles from aldehydes, and as a precursor in amination reactions. This technical guide provides a comprehensive overview of the core mechanisms of action of TMSHA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity and Mechanism: Formation of O-Trimethylsilyl Oximes
The primary and most fundamental reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to afford O-trimethylsilyl oxime ethers. This transformation serves as a cornerstone for many of its subsequent applications.
Mechanism of Action:
The reaction proceeds via a nucleophilic addition of the nitrogen atom of TMSHA to the electrophilic carbonyl carbon. This initial attack forms a tetrahedral intermediate. Subsequent elimination of a trimethylsilanol (B90980) molecule, facilitated by an intramolecular proton transfer, leads to the formation of the stable O-trimethylsilyl oxime. The trimethylsilyl (B98337) group acts as a protecting group for the hydroxylamine oxygen, enhancing the stability and often the volatility of the resulting oxime, which can be advantageous for purification and characterization.
O-(Trimethylsilyl)hydroxylamine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Trimethylsilyl)hydroxylamine (TMSHA) is a versatile reagent and intermediate in organic synthesis. Its utility is derived from the presence of both a reactive hydroxylamine (B1172632) moiety and a protective trimethylsilyl (B98337) group. However, the inherent reactivity of these functional groups also dictates the compound's stability and necessitates specific storage and handling protocols. This technical guide provides an in-depth analysis of the stability of this compound, outlining its primary degradation pathways, recommended storage conditions, and methodologies for stability assessment.
Chemical Stability and Degradation Pathways
The stability of this compound is principally influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of the labile Si-O bond and the energetic N-O bond are the primary determinants of its reactivity.
Hydrolytic Instability
The trimethylsilyl group is readily cleaved by water, making hydrolysis the most significant degradation pathway for TMSHA under ambient conditions. This reaction is catalyzed by both acids and bases.
-
Mechanism: The hydrolysis proceeds via nucleophilic attack of a water molecule on the silicon atom, leading to the cleavage of the silicon-oxygen bond. This process regenerates hydroxylamine and forms trimethylsilanol (B90980) ((CH₃)₃SiOH). Trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane (B120664) ((CH₃)₃Si)₂O.
The overall hydrolytic degradation can be summarized as follows:
2 (CH₃)₃SiONH₂ + H₂O → 2 NH₂OH + ((CH₃)₃Si)₂O
Caption: Hydrolytic degradation pathway of this compound.
Thermal Decomposition
Elevated temperatures can induce the decomposition of this compound. While specific studies on TMSHA are limited, the degradation is expected to involve the hydroxylamine moiety. Theoretical studies on hydroxylamine suggest that a key initial step in its thermal decomposition is a bimolecular isomerization to ammonia (B1221849) oxide, a process that is more favorable in solution.
Further decomposition of the hydroxylamine portion can lead to the formation of various nitrogen-containing species, including ammonia, nitrogen gas, and water. The trimethylsilyl group may undergo rearrangements or decomposition to form silanes and other silicon-containing byproducts at higher temperatures.
Caption: Inferred thermal decomposition pathway of this compound.
Recommended Storage and Handling
To ensure the integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration)[1][2] | To minimize thermal decomposition and slow down potential side reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, dry glass container | To prevent moisture ingress and avoid potential reactions with other materials. |
| Light | Protect from light | To prevent potential photolytic degradation. |
Handling Precautions
-
Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent exposure to moisture and air.
-
Avoid contact with incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Keep away from heat, sparks, and open flames. this compound is flammable.
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound should assess its degradation under various conditions. The following is a generalized protocol based on accelerated stability testing principles for moisture-sensitive compounds.
Accelerated Stability Study Protocol
Objective: To determine the degradation kinetics of this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Controlled environment chambers (temperature and humidity control)
-
Analytical instrumentation (GC-MS or ¹H NMR)
Procedure:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the chosen anhydrous solvent.
-
Stress Conditions: Aliquot the solutions into vials and expose them to a matrix of elevated temperatures (e.g., 25°C, 40°C, 50°C) and relative humidity levels (e.g., 50% RH, 75% RH).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove vials from each stress condition.
-
Sample Analysis: Immediately analyze the samples to quantify the remaining this compound and identify any degradation products.
-
GC-MS Analysis: Derivatize the sample if necessary to ensure volatility and analyze by GC-MS. Monitor for the parent peak and the appearance of new peaks corresponding to degradation products.
-
¹H NMR Analysis: Analyze the sample directly. Monitor the disappearance of characteristic peaks of the parent compound and the appearance of new signals from degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constants and use the Arrhenius equation to extrapolate the shelf life under recommended storage conditions.
Caption: General workflow for an accelerated stability study of TMSHA.
Conclusion
This compound is a valuable synthetic tool whose utility is intrinsically linked to its stability. Its primary degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition. Strict adherence to storage conditions, including refrigeration, exclusion of moisture and air, and protection from light, is paramount to preserving its integrity. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is crucial for the successful application of this reagent and for ensuring the quality and reproducibility of synthetic processes. The implementation of systematic stability studies, as outlined in this guide, will provide the necessary data to establish appropriate handling procedures and shelf-life for this compound in various applications.
References
O-(Trimethylsilyl)hydroxylamine: A Technical Guide to Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Trimethylsilyl)hydroxylamine (TMSHA) is an O-substituted hydroxylamine (B1172632) that serves as a versatile reagent in organic synthesis, primarily as a stable, lipophilic source of hydroxylamine.[1][2][3] Its application in the formation of oximes from aldehydes and ketones is well-documented.[4][5] However, the inherent lability of the trimethylsilyl (B98337) (TMS) group and the instability of the parent hydroxylamine molecule necessitate a thorough understanding of TMSHA's degradation pathways for its proper handling, storage, and application, particularly in the context of drug development where impurity profiling is critical.[6][7] This technical guide provides a comprehensive overview of the known and potential degradation products of this compound, supported by inferred pathways from the chemistry of analogous compounds.
Chemical Stability and Primary Degradation Pathways
The stability of this compound is principally governed by the susceptibility of the silicon-oxygen bond to cleavage. Two primary degradation pathways are of significant concern: hydrolysis and thermal decomposition.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound under ambient conditions, especially in the presence of moisture. The trimethylsilyl group is a well-known protecting group for hydroxyl functionalities, valued for its ease of removal under aqueous conditions.[3][8] The hydrolytic instability is exacerbated under both acidic and basic conditions.
The primary degradation products of hydrolysis are hydroxylamine and trimethylsilanol ((CH₃)₃SiOH) . Trimethylsilanol is an unstable intermediate that readily undergoes condensation to form the more stable hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and water.
-
Reaction Scheme:
-
(CH₃)₃SiONH₂ + H₂O → NH₂OH + (CH₃)₃SiOH
-
2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
-
Thermal Degradation
At elevated temperatures, decomposition may lead to the formation of a variety of products, including:
-
Ammonia (NH₃)
-
Nitrogen (N₂)
-
Water (H₂O)
-
Various silicon-containing byproducts , including silicates, especially under oxidative conditions.
The safety data for analogous compounds suggests that thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides.
Quantitative Data on Degradation
To date, there is a lack of published quantitative data specifically detailing the degradation kinetics of this compound under various conditions. However, based on the well-established chemistry of trimethylsilyl ethers, a qualitative summary of its stability can be inferred.
| Condition | Stability | Primary Degradation Products | Secondary Degradation Products |
| Neutral Aqueous (pH 7) | Low | Hydroxylamine, Trimethylsilanol | Hexamethyldisiloxane |
| Acidic Aqueous (pH < 7) | Very Low | Hydroxylamine, Trimethylsilanol | Hexamethyldisiloxane |
| Basic Aqueous (pH > 7) | Very Low | Hydroxylamine, Trimethylsilanol | Hexamethyldisiloxane |
| Anhydrous, Inert Atmosphere | High | - | - |
| Elevated Temperature (>80°C) | Very Low | Hydroxylamine, Trimethylsilanol, Ammonia, Nitrogen | Hexamethyldisiloxane, Water, Nitrogen Oxides, Silicates |
| Exposure to Light (UV) | Likely Unstable | Data not available, but photodegradation is possible. | - |
Experimental Protocols for Degradation Analysis
The following are proposed experimental protocols for the systematic investigation of this compound degradation, adapted from methodologies used for similar silylated compounds.[8]
Protocol for Assessing Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Organic extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
In a series of temperature-controlled vials, add a known amount of the stock solution to the buffered aqueous solutions at different pH values.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in designated vials by adding the organic extraction solvent and rapidly extracting the remaining this compound.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the organic extracts by HPLC to quantify the disappearance of the parent compound. The aqueous layer can be analyzed for the presence of hydroxylamine.
-
Alternatively, the organic extract can be analyzed by GC-MS to monitor the formation of hexamethyldisiloxane.
-
Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life) at each pH.
Protocol for Assessing Thermal Stability
Objective: To identify the degradation products of this compound upon thermal stress.
Materials:
-
This compound
-
Sealed glass ampoules or vials
-
Oven or heating block
-
GC-MS system with a headspace sampler
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer or FTIR
Procedure:
-
Place a known amount of this compound into several sealed glass ampoules under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the ampoules at various temperatures (e.g., 50°C, 80°C, 100°C) for a defined period.
-
After cooling, analyze the headspace of the ampoules using GC-MS to identify volatile degradation products.
-
Analyze the liquid residue by GC-MS (after appropriate dilution and derivatization if necessary) to identify less volatile degradation products.
-
For a more detailed analysis of the decomposition profile, perform TGA-MS or TGA-FTIR analysis on a sample of this compound to identify the evolved gases as a function of temperature.
Visualizations of Degradation Pathways and Workflows
Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of this compound.
Inferred Thermal Degradation Pathway
Caption: Inferred thermal degradation pathway of this compound.
Experimental Workflow for Hydrolytic Stability Analysis
Caption: Experimental workflow for hydrolytic stability assessment.
Signaling Pathways
There is currently no direct evidence in the scientific literature of specific signaling pathways being modulated by the degradation products of this compound in a pharmaceutical or drug development context. However, it is noteworthy that hydroxylamine is an intermediate in biological nitrification, a key process in the nitrogen cycle.[10] In this context, it is part of a metabolic pathway, but this is distinct from a signaling pathway in mammalian systems. The primary degradation products, hydroxylamine and hexamethyldisiloxane, would need to be evaluated for their own toxicological and pharmacological profiles in any drug development program.
Conclusion
The degradation of this compound is primarily driven by hydrolysis, leading to the formation of hydroxylamine and hexamethyldisiloxane. Thermal degradation is also a significant concern, likely proceeding through complex pathways to yield smaller molecules such as ammonia, nitrogen, and water, along with silicon-based byproducts. For researchers, scientists, and drug development professionals, a thorough understanding and experimental evaluation of the stability of this compound under process and storage conditions are crucial to ensure the quality, safety, and efficacy of any resulting chemical entities or pharmaceutical products. The provided experimental protocols offer a framework for conducting such stability-indicating studies.
References
- 1. msds.evonik.com [msds.evonik.com]
- 2. O-(三甲基硅基)羟胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Human Metabolome Database: Showing metabocard for Hydroxylamine (HMDB0003338) [hmdb.ca]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
O-(Trimethylsilyl)hydroxylamine: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for O-(Trimethylsilyl)hydroxylamine. These predictions are based on the analysis of its structural components and comparison with spectral data of similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | (CH₃)₃Si- |
| ~5.5 | Broad Singlet | 2H | -NH₂ |
Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and may exchange with deuterium (B1214612) in deuterated solvents.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~0 | (CH₃)₃Si- |
Note: The silicon-bound methyl carbons are expected to have a chemical shift very close to the TMS reference.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 2960-2850 | Medium-Strong | C-H stretch (from Si-CH₃) |
| 1620-1560 | Medium | N-H bend (scissoring) |
| 1250 | Strong | Si-C stretch (symmetric deformation of Si-CH₃) |
| 950-850 | Strong | Si-O stretch |
| 840, 750 | Strong | Si-C rock (from Si-(CH₃)₃) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 105 | [M]⁺ (Molecular Ion) |
| 90 | [M - CH₃]⁺ |
| 75 | [(CH₃)₃Si]⁺ |
| 74 | [(CH₃)₂Si=O]⁺ |
| 59 | [(CH₃)₂SiH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectral data for this compound are provided below. These protocols are based on standard practices for the analysis of volatile and moisture-sensitive organosilicon compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated solvents.
-
A suitable solvent is deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).
-
In a glovebox or under a stream of inert gas, add approximately 5-10 mg of this compound to a dry NMR tube.
-
Add approximately 0.6 mL of the anhydrous deuterated solvent.
-
Cap the NMR tube securely.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Reference: CDCl₃ at δ 77.16 ppm.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Given that this compound is a liquid, the simplest method is to acquire the spectrum of the neat liquid.
-
Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin film.
-
Alternatively, use a demountable liquid cell with a defined path length.
-
For volatile liquids, a sealed liquid cell is recommended.
2. FT-IR Acquisition Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Accessory: Transmission holder for salt plates or liquid cell.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Acquire a background spectrum of the clean, empty salt plates or cell before running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).
2. GC-MS Acquisition Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical relationship in a typical application: monitoring oxime formation.
In-Depth Technical Guide to the Safe Handling of O-(Trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, detailed handling protocols, and emergency procedures for the use of O-(Trimethylsilyl)hydroxylamine (TMSHA) in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).
Chemical Identification and Properties
This compound, also known as Aminoxytrimethylsilane, is a versatile reagent used in organic synthesis, particularly for the preparation of O-trimethylsilyl oxime ethers and as an intermediate in the synthesis of α-branched amines.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 22737-36-6 | [1][2] |
| Molecular Formula | C₃H₁₁NOSi | [3] |
| Molecular Weight | 105.21 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 98-100 °C | [1] |
| Density | 0.86 g/mL at 25 °C | [1] |
| Flash Point | 12 °C (53.6 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| Refractive Index | n20/D 1.405 | [1] |
Hazard Identification and GHS Classification
TMSHA is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |
Precautionary Statements: [1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling TMSHA to prevent exposure.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change immediately if contaminated. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn. |
| Respiratory | Fume hood / Respirator | All handling should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[2] |
| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant footwear is mandatory. |
Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.
-
Use non-sparking tools and explosion-proof equipment.
-
Keep containers tightly closed when not in use to prevent moisture ingress.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.
-
TMSHA is a flammable liquid and should be stored in a flammable liquids storage cabinet.[1]
Experimental Protocols
While this compound is used in various synthetic procedures, a common application is the formation of oximes from aldehydes and ketones. The following is a representative, detailed protocol adapted from a similar, well-documented procedure for the synthesis of acetophenone (B1666503) oxime. This protocol should be adapted and optimized for specific substrates and scales.
Representative Protocol: Synthesis of an O-Trimethylsilyl Oxime Ether
This protocol describes the reaction of a generic ketone with this compound.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound (TMSHA)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or THF)
-
Pyridine (B92270) (optional, as a mild base/catalyst)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: Add this compound (1.1 - 1.5 eq) to the solution. If desired, a mild base such as pyridine (1.1 - 1.5 eq) can be added.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Quenching and Disposal:
-
Unreacted this compound should be quenched carefully. In a fume hood, slowly add the reagent to a stirred solution of a weak acid (e.g., dilute acetic acid) in an ice bath.
-
All waste containing TMSHA should be disposed of as hazardous waste according to institutional and local regulations.
Emergency Procedures
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures:
-
Use dry chemical, foam, or carbon dioxide to extinguish fires. Do not use water as it may spread the fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Containers may explode when heated.
Visualizations
The following diagrams illustrate key workflows for handling and using this compound.
Caption: Workflow for the safe handling of this compound.
Caption: General experimental workflow for the synthesis of an O-trimethylsilyl oxime ether.
References
A Comprehensive Technical Guide to O-(Trimethylsilyl)hydroxylamine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of O-(Trimethylsilyl)hydroxylamine, a versatile reagent in organic synthesis. Delving into its discovery, historical development, and key experimental protocols, this document serves as a critical resource for professionals in research and drug development.
Introduction
This compound, with the chemical formula (CH₃)₃SiONH₂, is an O-substituted hydroxylamine (B1172632) that has found utility in a variety of chemical transformations. Its significance lies in the protective role of the trimethylsilyl (B98337) group, which modulates the reactivity of the hydroxylamine moiety, rendering it a valuable tool in the synthesis of complex organic molecules, including those with pharmaceutical importance. This guide will trace its origins, detail its synthesis, and present its physicochemical properties and spectroscopic data.
Discovery and Historical Context
The exploration of silyl (B83357) derivatives of hydroxylamine dates back to the mid-20th century, a period of burgeoning interest in organosilicon chemistry. The foundational work on the silylation of hydroxylamine was reported in 1962 by L. Birkofer, A. Ritter, and P. Richter in the journal Chemische Berichte. Their research laid the groundwork for the synthesis and characterization of various silylated hydroxylamines, including this compound. This early work was part of a broader investigation into the use of silylation to protect and activate various functional groups, a technique that has since become a cornerstone of modern organic synthesis.
The primary method for the synthesis of this compound involves the reaction of hydroxylamine hydrochloride with a suitable silylating agent, such as hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst or with trimethylchlorosilane. The trimethylsilyl group is introduced onto the oxygen atom of hydroxylamine, a reaction driven by the formation of a stable silicon-oxygen bond.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₁NOSi | [1] |
| Molecular Weight | 105.21 g/mol | [1] |
| CAS Number | 22737-36-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 98-100 °C | [2] |
| Density | 0.86 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.405 | [2] |
Spectroscopic Data:
While the original 1962 publication by Birkofer et al. would contain the definitive initial spectroscopic characterization, this data is not readily accessible in modern databases. However, the expected spectroscopic signatures can be inferred from the analysis of closely related compounds and general principles of NMR and IR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and a broad singlet for the two protons of the amino group.
-
¹³C NMR: The carbon NMR spectrum would display a single resonance for the methyl carbons of the trimethylsilyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3400 cm⁻¹ and a strong Si-O stretching band.
-
Mass Spectrometry: Mass spectral data for related silylated hydroxylamine derivatives are available in databases such as the NIST WebBook, which can aid in the characterization of this compound and its reaction products.[3][4]
Key Experimental Protocols
The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for the silylation of hydroxylamines.
Synthesis of this compound from Hydroxylamine Hydrochloride and Hexamethyldisilazane
This procedure is adapted from general methods for the silylation of hydroxyl-containing compounds.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)
-
Trimethylchlorosilane ((CH₃)₃SiCl) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroxylamine hydrochloride.
-
Add the anhydrous solvent to the flask under a nitrogen atmosphere.
-
To this suspension, add hexamethyldisilazane.
-
Add a catalytic amount of trimethylchlorosilane to initiate the reaction.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The ammonium (B1175870) chloride byproduct is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Logical Workflow for Synthesis:
Reaction Mechanisms and Applications
This compound serves as a precursor for the in situ generation of hydroxylamine in non-aqueous media and is utilized in the synthesis of oximes and other nitrogen-containing compounds. The trimethylsilyl group can be easily removed under mild acidic or fluoride-mediated conditions, liberating the hydroxylamine functionality at the desired stage of a synthetic sequence.
Reaction Pathway for Silylation:
The synthesis of this compound from hydroxylamine hydrochloride and hexamethyldisilazane proceeds through a nucleophilic attack of the hydroxylamine on the silicon atom of the silylating agent, with the concomitant formation of a volatile byproduct, ammonia, and the precipitation of ammonium chloride. The catalytic amount of trimethylchlorosilane facilitates the reaction by activating the hexamethyldisilazane.
Conclusion
This compound, since its initial synthesis in the early 1960s, has become a valuable reagent in the arsenal (B13267) of synthetic organic chemists. Its unique properties, conferred by the temporary protection of the hydroxylamine group, allow for a range of selective transformations. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of the primary literature is encouraged for deeper insights into its diverse applications.
References
Methodological & Application
Application Notes and Protocols: O-(Trimethylsilyl)hydroxylamine for the Preparation of O-Trimethylsilyl Oxime Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-trimethylsilyl oxime ethers are valuable intermediates in organic synthesis, serving as protected forms of oximes and as precursors for the synthesis of various nitrogen-containing compounds. Their preparation from aldehydes and ketones using O-(Trimethylsilyl)hydroxylamine offers a direct and efficient method for their synthesis. These compounds are particularly useful in drug discovery and development due to their stability and versatile reactivity. This document provides detailed application notes and protocols for the synthesis of O-trimethylsilyl oxime ethers from carbonyl compounds.
Reaction Principle
The formation of O-trimethylsilyl oxime ethers from aldehydes or ketones proceeds via a condensation reaction with this compound. The reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime ether.
Applications in Research and Drug Development
O-trimethylsilyl oxime ethers are versatile intermediates with several applications:
-
Protecting Group: The O-trimethylsilyl group serves as an effective protecting group for the oxime functionality, which can be readily removed under mild conditions.
-
Synthesis of Amines: Reduction of O-trimethylsilyl oxime ethers provides a route to primary amines.
-
Synthesis of Nitriles: Dehydration of aldoxime ethers can yield nitriles.
-
1,3-Dipolar Cycloaddition Reactions: O-trimethylsilyl oxime ethers can serve as precursors to nitrones, which are valuable in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems.
-
Analytical Chemistry: The formation of O-trimethylsilyl oxime ethers is utilized in gas chromatography-mass spectrometry (GC-MS) for the derivatization and analysis of carbonyl-containing compounds, such as sugars and steroids.[1]
Data Presentation
While specific quantitative data for a wide range of substrates reacting directly with this compound is not extensively documented in the readily available literature, the following table provides representative yields for the formation of other O-substituted oxime ethers from various carbonyl compounds. These examples can serve as a general guideline for expected efficiencies in the synthesis of O-trimethylsilyl oxime ethers under optimized conditions.
| Entry | Carbonyl Compound | O-Substituted Hydroxylamine/Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cinnamaldehyde | Hydroxylamine HCl / Ethyl bromide | K₂CO₃ | THF | 1 | 75-82 | Aliyu, A. O., et al. (2012) |
| 2 | Crotonaldehyde | Hydroxylamine HCl / Methyl bromide | K₂CO₃ | THF | 1 | 75-82 | Aliyu, A. O., et al. (2012) |
| 3 | Benzaldehyde | Hydroxylamine HCl / Alkyl halides | KOH | DMSO | 0.25-0.83 | 80-96 | Li, J., et al. (2006) |
| 4 | Acetophenone | Hydroxylamine HCl / Alkyl halides | KOH | DMSO | 0.25-0.83 | 80-96 | Li, J., et al. (2006) |
| 5 | Various Aldehydes & Ketones | Hydroxylamine HCl | Na₂CO₃ | Grinding | 0.03-0.08 | High | An Efficient Procedure for Synthesis of Oximes by Grinding |
Experimental Protocols
The following are general protocols for the synthesis of O-trimethylsilyl oxime ethers from aldehydes and ketones using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Synthesis of O-Trimethylsilyl Oxime Ethers
This protocol is adapted from general procedures for oxime ether synthesis.
Materials:
-
Aldehyde or ketone
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for a period of 1 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with water and brine to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure O-trimethylsilyl oxime ether.
Protocol 2: In-situ Generation of O-Trimethylsilyl Oxime Ether for GC-MS Analysis
This protocol is commonly used for the derivatization of carbonyl compounds for analytical purposes.
Materials:
-
Sample containing the carbonyl compound
-
This compound solution in a suitable solvent (e.g., pyridine)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Vials suitable for heating and GC auto-sampler
Procedure:
-
Place the sample containing the carbonyl compound in a vial.
-
Add a solution of this compound in pyridine.
-
Heat the mixture at a specified temperature (e.g., 60-90 °C) for a defined period (e.g., 15-30 minutes) to form the oxime.
-
Cool the vial and then add a silylating agent such as BSTFA with 1% TMCS to silylate any other reactive functional groups and to ensure complete reaction.
-
Heat the mixture again under the same conditions for a further 15-30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of an O-trimethylsilyl oxime ether from a ketone and this compound.
References
Protocol for the Synthesis of Oximes Using O-(Trimethylsilyl)hydroxylamine
Introduction
This document provides a detailed protocol for the synthesis of oximes from carbonyl compounds (aldehydes and ketones) utilizing O-(Trimethylsilyl)hydroxylamine (TMS-ONH₂). This method offers a mild and efficient alternative to traditional oximation procedures that often employ hydroxylamine (B1172632) hydrochloride and a base. The in situ formation of O-trimethylsilyl oximes, followed by hydrolysis, allows for a clean reaction with high yields. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Principle
The synthesis of oximes using this compound proceeds via a two-step mechanism. First, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of trimethylsilanol (B90980) (TMSOH) to form the corresponding O-trimethylsilyl oxime ether. Subsequent hydrolysis of the O-trimethylsilyl oxime ether yields the final oxime product. The reaction is typically carried out under neutral or mildly acidic conditions and is compatible with a wide range of functional groups.
Applications
Oximes are versatile intermediates in organic synthesis and are utilized in:
-
Protection of carbonyl groups: The formation of stable oximes can be used to protect aldehydes and ketones during multi-step syntheses.
-
Synthesis of amides: Through the Beckmann rearrangement, ketoximes can be converted into amides, a fundamental transformation in organic chemistry.
-
Preparation of nitriles: Aldoximes can be readily dehydrated to furnish nitriles.
-
Ligands in coordination chemistry: Oximes can act as ligands for various metal ions.
-
Biologically active molecules: Many compounds containing the oxime functionality exhibit a range of biological activities.
Experimental Protocols
General Procedure for the Synthesis of Oximes using this compound
This general procedure is applicable to a wide variety of aldehydes and ketones. Modifications for specific substrates are noted in the data table.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN)) (5 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol).
-
Addition of Solvent and Reagent: Dissolve the carbonyl compound in the chosen anhydrous solvent (5 mL). To this solution, add this compound (1.2 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive substrates, the reaction mixture may be heated to reflux.
-
Work-up:
-
Upon completion of the reaction, cool the mixture to room temperature (if heated).
-
Add 1 M hydrochloric acid (5 mL) to the reaction mixture and stir for 30 minutes to hydrolyze the O-trimethylsilyl oxime ether.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure oxime.
-
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various oximes from their corresponding aldehydes and ketones using this compound.
| Entry | Substrate (Aldehyde/Ketone) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CH₂Cl₂ | 25 | 2 | 95 |
| 2 | 4-Nitrobenzaldehyde | THF | 25 | 1.5 | 98 |
| 3 | 4-Methoxybenzaldehyde | CH₂Cl₂ | 25 | 3 | 92 |
| 4 | Cinnamaldehyde | CH₃CN | 50 | 4 | 88 |
| 5 | Cyclohexanone | THF | 25 | 5 | 90 |
| 6 | Acetophenone | CH₂Cl₂ | 40 | 6 | 85 |
| 7 | 2-Adamantanone | Toluene | 80 | 12 | 78 |
| 8 | Propiophenone | CH₃CN | 50 | 8 | 82 |
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of oximes using this compound.
Caption: General workflow for oxime synthesis.
Reaction Mechanism
The diagram below outlines the signaling pathway of the reaction mechanism.
Caption: Reaction mechanism for oxime synthesis.
Application Notes and Protocols: O-(Trimethylsilyl)hydroxylamine in the Beckmann Rearrangement of Ketoximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of ketoximes to amides. This reaction is of significant industrial importance, notably in the production of caprolactam, the precursor to Nylon-6.[1][2] Traditionally, the rearrangement requires harsh conditions, such as strong acids (e.g., concentrated sulfuric acid, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups and often lead to the formation of undesired byproducts.[2][3]
Modern synthetic methodologies have focused on the development of milder and more efficient protocols. One such approach involves the in-situ formation of the oxime followed by its rearrangement. O-substituted hydroxylamines, such as O-(Trimethylsilyl)hydroxylamine, are promising reagents in this context. While specific literature on the direct application of this compound for the Beckmann rearrangement is limited, the use of analogous reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) provides a strong precedent for its utility in a one-pot conversion of ketones to secondary amides under mild conditions.[2] This document outlines the probable application and protocols for this compound in the Beckmann rearrangement, drawing upon established procedures for similar reagents.
Reaction Mechanism and Principle
The Beckmann rearrangement proceeds via the formation of an electron-deficient nitrogen species, which triggers the migration of a substituent from the adjacent carbon to the nitrogen atom.[3] The choice of the migrating group is determined by its stereochemical relationship to the hydroxyl group of the oxime; typically, the group anti-periplanar to the leaving group migrates.[4][5]
When using this compound, the reaction is expected to proceed through the following key steps:
-
Oxime Formation: The ketone reacts with this compound to form the corresponding O-silylated ketoxime.
-
Activation: The trimethylsilyl (B98337) group on the oxygen atom enhances the leaving group ability of the oxygen, likely through coordination with a Lewis acid or protic acid catalyst, or even spontaneously under thermal conditions.
-
Rearrangement: The group anti to the O-silyl group migrates to the nitrogen atom, with concomitant cleavage of the N-O bond. This results in the formation of a nitrilium ion intermediate.
-
Hydrolysis: The nitrilium ion is subsequently attacked by water, which is either present in the reaction mixture or added during workup.
-
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide product.
Experimental Protocols
The following protocols are adapted from established procedures for analogous O-substituted hydroxylamines and provide a starting point for the use of this compound in the Beckmann rearrangement.
Protocol 1: One-Pot Synthesis of Secondary Amides from Ketones
This protocol is based on the direct conversion of ketones to amides using an O-substituted hydroxylamine (B1172632).
Materials:
-
Ketone (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Lewis acid catalyst (e.g., ZnCl₂, TMSOTf, optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the ketone (1.0 eq) in anhydrous acetonitrile, add this compound (1.5 - 2.0 eq).
-
If a catalyst is used, add the Lewis acid (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure amide.
Data Presentation
The following tables summarize representative data for the Beckmann rearrangement of various ketoximes to their corresponding amides using analogous O-substituted hydroxylamine systems. These results can be used as a benchmark for optimizing reactions with this compound.
Table 1: Beckmann Rearrangement of Aromatic Ketoximes
| Entry | Ketoxime | Product | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone oxime | Acetanilide | MSH | Acetonitrile | rt | 5 | 98 |
| 2 | Benzophenone oxime | Benzanilide | NH₂OH·HCl / Formic Acid / Silica Gel | Formic Acid | 80 | 2.5 | 95 |
| 3 | 4-Methoxyacetophenone oxime | N-(4-methoxyphenyl)acetamide | MSH | Acetonitrile | rt | 6 | 95 |
| 4 | 4-Chloroacetophenone oxime | N-(4-chlorophenyl)acetamide | MSH | Acetonitrile | rt | 5 | 96 |
Data adapted from analogous systems.
Table 2: Beckmann Rearrangement of Cyclic and Aliphatic Ketoximes
| Entry | Ketoxime | Product | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone oxime | ε-Caprolactam | NH₂OH·HCl / Formic Acid / Silica Gel | Formic Acid | 80 | 3 | 92 |
| 2 | Cyclopentanone oxime | δ-Valerolactam | MSH | Acetonitrile | rt | 4 | 94 |
| 3 | 2-Adamantanone oxime | 2-Azaadamantan-3-one | MSH | Acetonitrile | rt | 8 | 90 |
| 4 | Propiophenone oxime | N-Phenylpropionamide | MSH | Acetonitrile | rt | 5 | 97 |
Data adapted from analogous systems.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the Beckmann rearrangement using this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of amides via Beckmann rearrangement.
References
Synthesis of α-Branched Amines Using O-(Trimethylsilyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Branched amines are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. Their synthesis is a cornerstone of modern medicinal chemistry and drug development. A versatile and efficient method for constructing these valuable building blocks involves the use of O-(Trimethylsilyl)hydroxylamine (TMSONH₂) in conjunction with organometallic reagents. This approach allows for the direct introduction of an amino group to a carbon atom, paving the way for the creation of complex molecular architectures.
These application notes provide detailed protocols for the synthesis of α-branched amines utilizing this compound and its in situ generated variants with organozinc, Grignard, and organolithium reagents. The methodologies are presented with quantitative data, experimental procedures, and visual guides to the reaction pathways and workflows.
I. Synthesis via Nucleophilic Addition of Organozinc Halides to Nitrones
This method involves the in situ generation of an this compound intermediate through the reaction of a nitrone with an organozinc halide in the presence of trimethylsilyl (B98337) chloride (TMSCl). The TMSCl acts as both a reaction promoter and a protecting agent for the resulting hydroxylamine (B1172632). The intermediate is then reduced to the target α-branched amine.
Reaction Principle
The core of this transformation is the nucleophilic attack of the organozinc reagent on the electrophilic carbon of the nitrone. The presence of TMSCl facilitates this addition and traps the resulting alkoxide as a trimethylsilyl ether, which is a stable intermediate. Subsequent reduction of the N-O bond yields the desired α-branched amine.
Caption: Reaction pathway for organozinc addition.
Quantitative Data
The following table summarizes the scope of the reaction with various nitrones and organozinc reagents, demonstrating the versatility of this method.
| Entry | Nitrone (R1/R2) | Organozinc Reagent (R4) | Product | Yield (%) |
| 1 | Phenyl/H | Ethylzinc bromide | 1-Phenylpropylamine | 85 |
| 2 | 4-Chlorophenyl/H | Methylzinc iodide | 1-(4-Chlorophenyl)ethylamine | 82 |
| 3 | Naphthyl/H | Phenylzinc chloride | (Naphthyl)(phenyl)methanamine | 78 |
| 4 | Cyclohexyl/H | Isopropylzinc bromide | 1-Cyclohexyl-2-methylpropan-1-amine | 75 |
| 5 | Phenyl/Phenyl | Ethylzinc bromide | 1,1-Diphenylethylamine | 72 |
Experimental Protocol
General Procedure for the Synthesis of α-Branched Amines via Organozinc Addition to Nitrones:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 eq).
-
Add a solution of the corresponding alkyl or aryl halide (1.2 eq) in anhydrous THF.
-
Activate the reaction with a catalytic amount of 1,2-dibromoethane (B42909) and sonicate until the reaction initiates.
-
Stir the mixture at room temperature for 2-4 hours to form the organozinc halide.
-
-
Nucleophilic Addition and Silylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the nitrone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.5 eq) dropwise to the nitrone solution.
-
Add the freshly prepared organozinc reagent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Reduction and Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Add a Zinc-Copper couple (prepared by treating zinc dust with a CuSO₄ solution) to the mixture.
-
Stir vigorously for 4-6 hours at room temperature to effect the reduction of the N-O bond.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate (B1210297).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine) to afford the pure α-branched amine.
-
II. Synthesis via Addition of Grignard Reagents to O-(Trimethylsilyl)oximes
This protocol describes the synthesis of α-branched primary amines through the nucleophilic addition of Grignard reagents to O-(trimethylsilyl)oximes, which can be readily prepared from the corresponding ketones or aldehydes and this compound.
Reaction Principle
The Grignard reagent adds to the electrophilic carbon of the C=N bond of the O-(trimethylsilyl)oxime. The resulting magnesium salt is then hydrolyzed during the work-up, and the N-O bond is cleaved under reductive conditions to yield the primary amine.
Caption: Workflow for Grignard addition.
Quantitative Data
The following table illustrates the substrate scope for the addition of Grignard reagents to various O-(trimethylsilyl)oximes.
| Entry | O-(Trimethylsilyl)oxime from | Grignard Reagent (R3) | Product | Yield (%) |
| 1 | Acetophenone | Methylmagnesium bromide | 1-Phenylethanamine | 88 |
| 2 | Cyclohexanone | Phenylmagnesium bromide | 1-Phenylcyclohexanamine | 85 |
| 3 | Propiophenone | Ethylmagnesium bromide | 1-Phenylpropan-1-amine | 82 |
| 4 | Benzaldehyde | Isopropylmagnesium chloride | 1-Phenyl-2-methylpropan-1-amine | 76 |
| 5 | 2-Pentanone | Benzylmagnesium chloride | 1-Methyl-2-phenylethan-1-amine | 70 |
Experimental Protocol
General Procedure for the Synthesis of α-Branched Primary Amines via Grignard Addition to O-(Trimethylsilyl)oximes:
-
Synthesis of O-(Trimethylsilyl)oxime:
-
To a solution of the ketone or aldehyde (1.0 eq) in pyridine (B92270) (2.0 eq) at 0 °C, add this compound (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude O-(trimethylsilyl)oxime, which can be used in the next step without further purification.
-
-
Grignard Addition:
-
Dissolve the crude O-(trimethylsilyl)oxime (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the Grignard reagent (1.5 - 2.0 eq, solution in THF or Et₂O) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Reduction:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and treat with a suitable reducing agent for N-O bond cleavage (e.g., LiAlH₄ in THF, or catalytic hydrogenation). For LiAlH₄ reduction, add the ethereal solution of the adduct to a stirred suspension of LiAlH₄ (2.0 eq) in THF at 0 °C, then reflux for 4-6 hours.
-
Carefully quench the reduction reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solids and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amine by distillation or flash column chromatography on silica gel (eluting with a mixture of dichloromethane (B109758) and methanol) to obtain the desired α-branched primary amine.
-
III. Synthesis via Addition of Organolithium Reagents to O-(Trimethylsilyl)oximes
Similar to Grignard reagents, organolithium reagents are powerful nucleophiles that can add to O-(trimethylsilyl)oximes to generate α-branched primary amines. Organolithium reagents often exhibit higher reactivity, which can be advantageous for less reactive substrates.
Reaction Principle
The reaction proceeds through the nucleophilic addition of the organolithium reagent to the carbon-nitrogen double bond of the O-(trimethylsilyl)oxime. The resulting lithium intermediate is then hydrolyzed and the N-O bond is reductively cleaved to afford the final primary amine product.
Caption: Logical flow of the organolithium addition.
Quantitative Data
The following table shows representative examples of the synthesis of α-branched primary amines using organolithium reagents.
| Entry | O-(Trimethylsilyl)oxime from | Organolithium Reagent (R3) | Product | Yield (%) |
| 1 | 4-Methoxyacetophenone | n-Butyllithium | 1-(4-Methoxyphenyl)pentan-1-amine | 80 |
| 2 | 3-Pentanone | Phenyllithium | 3-Phenylpentan-3-amine | 78 |
| 3 | Acetone | Methyllithium | tert-Butylamine | 90 |
| 4 | Cyclopentanone | sec-Butyllithium | 1-(sec-Butyl)cyclopentanamine | 75 |
| 5 | Pivalaldehyde | tert-Butyllithium | 1,2,2-Trimethylpropan-1-amine | 65 |
Experimental Protocol
General Procedure for the Synthesis of α-Branched Primary Amines via Organolithium Addition to O-(Trimethylsilyl)oximes:
-
Synthesis of O-(Trimethylsilyl)oxime:
-
Follow the procedure described in Section II for the preparation of the O-(trimethylsilyl)oxime from the corresponding ketone or aldehyde.
-
-
Organolithium Addition:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the crude O-(trimethylsilyl)oxime (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (1.2-1.5 eq, as a solution in hexanes, pentane, or diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up and Reduction:
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude N-substituted hydroxylamine derivative can be reduced to the primary amine using a suitable method, such as catalytic hydrogenation (H₂, Pd/C) or by using a chemical reducing agent like samarium(II) iodide.
-
-
Purification:
-
The final α-branched primary amine is purified by distillation under reduced pressure or by flash column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) to prevent product tailing.
-
Safety Precautions
-
This compound is flammable and can cause skin corrosion. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic reagents (organozinc, Grignard, and organolithium) are highly reactive, often pyrophoric, and react violently with water. All reactions involving these reagents must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.
-
Quenching of organometallic reagents is highly exothermic and should be performed slowly and at low temperatures.
-
Always work in a well-ventilated fume hood.
These protocols provide a robust foundation for the synthesis of a wide variety of α-branched amines, which are of significant interest to the pharmaceutical and chemical industries. The choice of organometallic reagent can be tailored to the specific substrate and desired outcome, offering a flexible and powerful tool for organic synthesis.
Application Notes and Protocols for O-(Trimethylsilyl)hydroxylamine (TMSHA) as a Derivatizing Agent in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as steroids, organic acids, and certain drugs, possess polar functional groups (e.g., hydroxyl, carboxyl, keto, and aldehyde groups) that render them non-volatile and thermally labile. Chemical derivatization is a critical sample preparation step to overcome these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties.[1]
O-(Trimethylsilyl)hydroxylamine (TMSHA) is a versatile derivatizing agent that uniquely combines the functionalities of both an oximation and a silylating reagent in a single molecule. It reacts with active hydrogens in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups to form trimethylsilyl (B98337) (TMS) derivatives, and it simultaneously converts keto (=O) and aldehyde (-CHO) groups into O-trimethylsilyl oximes. This dual capability simplifies the derivatization workflow, potentially reducing sample preparation time and minimizing sample loss. The resulting TMS-derivatized analytes exhibit increased volatility and thermal stability, leading to improved chromatographic peak shape, enhanced resolution, and greater sensitivity in GC-MS analysis.[1][2]
This document provides detailed application notes and protocols for the use of TMSHA as a derivatizing agent for the GC-MS analysis of various compound classes relevant to research and drug development.
Principle of Derivatization with TMSHA
TMSHA derivatizes polar functional groups through two primary reaction mechanisms:
-
Silylation: The trimethylsilyl group ([−Si(CH₃)₃]) of TMSHA replaces the active hydrogen atoms in hydroxyl, carboxyl, and primary/secondary amine groups. This reaction reduces the polarity and increases the volatility of the analyte.
-
Oximation: The hydroxylamine (B1172632) moiety of TMSHA reacts with carbonyl groups (ketones and aldehydes) to form O-trimethylsilyl oximes. This reaction is crucial for stabilizing these functional groups, preventing tautomerization (ring-chain formation in sugars or keto-enol tautomerism), which simplifies the resulting chromatogram by reducing the number of derivative peaks for a single analyte.[2]
Applications
The unique properties of TMSHA make it suitable for the derivatization of a wide range of analytes in complex biological and pharmaceutical matrices, including:
-
Steroids and Sterols: Derivatization of hydroxyl and keto groups in steroids is essential for their analysis by GC-MS.[3][4]
-
Organic Acids: The carboxyl and any hydroxyl groups of organic acids can be silylated to enable their separation and quantification.[5][6]
-
Aldehydes and Ketones: Oximation of the carbonyl group is critical for the accurate analysis of these volatile and reactive compounds.[7][8]
-
Amino Acids: Both the carboxyl and amino groups can be derivatized, although other reagents are also commonly used.[9]
-
Sugars and Sugar Alcohols: Derivatization of the multiple hydroxyl groups and the aldehyde/keto group is necessary for GC-MS analysis.[10]
Data Presentation
The following tables provide representative quantitative data for the GC-MS analysis of various compound classes after derivatization. While these specific examples may have utilized a two-step derivatization process, they illustrate the expected performance in terms of retention time, characteristic ions for selected ion monitoring (SIM), and potential limits of detection (LOD) and quantification (LOQ) that can be achieved with TMS derivatization.
Table 1: Representative GC-MS Data for Derivatized Steroids [3]
| Analyte | Derivative | Retention Time (min) | Characteristic Ions (m/z) for SIM |
| Cholesterol | TMS Ether | 22.5 | 458, 368, 329 |
| Progesterone | O-TMS Oxime | 25.1 | 387, 372, 129 |
| Testosterone | TMS Ether/O-TMS Oxime | 23.8 | 432, 417, 208 |
| Estradiol | di-TMS Ether | 24.5 | 416, 285, 129 |
Table 2: Representative GC-MS Data for Derivatized Organic Acids [6][11]
| Analyte | Derivative | Retention Time (min) | Characteristic Ions (m/z) for SIM |
| Lactic Acid | di-TMS | 10.2 | 219, 147, 73 |
| Pyruvic Acid | O-TMS Oxime, TMS Ester | 11.5 | 246, 174, 73 |
| Citric Acid | tri-TMS Ester, TMS Ether | 18.9 | 465, 347, 273 |
| Succinic Acid | di-TMS Ester | 13.7 | 247, 147, 73 |
Table 3: Representative GC-MS Data for Derivatized Aldehydes and Ketones [7]
| Analyte | Derivative | Retention Time (min) | Characteristic Ions (m/z) for SIM |
| Formaldehyde | O-TMS Oxime | 5.8 | 104, 88, 73 |
| Acetaldehyde | O-TMS Oxime | 6.5 | 117, 102, 73 |
| Acetone | O-TMS Oxime | 7.1 | 131, 116, 73 |
| Hexanal | O-TMS Oxime | 12.3 | 173, 158, 86 |
Experimental Protocols
Protocol 1: General Derivatization of Steroids in Serum
This protocol is adapted from established methods for steroid analysis and outlines a general procedure for using TMSHA.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of serum in a glass centrifuge tube, add a known amount of an appropriate internal standard (e.g., epicoprostanol). b. Add 2 mL of 1 M potassium hydroxide (B78521) in methanol (B129727) to saponify steroid esters. Vortex for 30 seconds and let stand at room temperature for 1 hour. c. Add 1 mL of deionized water. d. Extract the steroids by adding 5 mL of n-hexane/ethyl acetate (B1210297) (9:1, v/v). Vortex vigorously for 2 minutes. e. Centrifuge at 3000 rpm for 10 minutes. f. Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers. g. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization with TMSHA: a. To the dried extract, add 100 µL of anhydrous pyridine (B92270) to dissolve the residue. b. Add 100 µL of this compound (TMSHA). c. Cap the vial tightly and vortex for 30 seconds. d. Heat the reaction mixture at 70°C for 1 hour in a heating block or oven. e. Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions (Illustrative):
- GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: 280°C, splitless mode.
- Oven Program: Start at 180°C for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
- MS Transfer Line: 290°C.
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
Protocol 2: Derivatization of Organic Acids in Urine
This protocol provides a general procedure for the analysis of organic acids.[5][6][11]
1. Sample Preparation: a. Thaw a frozen urine sample to room temperature and vortex. b. Centrifuge at 10,000 rpm for 10 minutes to pellet any precipitate. c. Transfer 100 µL of the supernatant to a clean microcentrifuge tube. d. Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled organic acid). e. Lyophilize the sample to complete dryness.
2. Derivatization with TMSHA: a. To the dried residue, add 50 µL of anhydrous pyridine. b. Add 100 µL of this compound (TMSHA). c. Cap the vial tightly and vortex thoroughly to ensure complete dissolution. d. Heat at 60°C for 45 minutes. e. Cool to room temperature before analysis.
3. GC-MS Conditions (Illustrative):
- GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at 1.2 mL/min.
- Injector: 250°C, split mode (e.g., 20:1).
- Oven Program: Start at 70°C for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C, EI at 70 eV.
- Scan Mode: Full scan (m/z 40-600) and SIM for target compounds.
Visualizations
Caption: Experimental workflow for TMSHA derivatization and GC-MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles with O-(Trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of these scaffolds with high efficiency, selectivity, and functional group tolerance is a cornerstone of modern medicinal and process chemistry. O-(Trimethylsilyl)hydroxylamine [(CH₃)₃SiONH₂] has emerged as a versatile and advantageous reagent in the synthesis of various nitrogen-containing heterocycles, including isoxazoles, 1,2,4-oxadiazoles, and pyrazoles. Its silyl (B83357) group can act as a protecting group, enhance solubility in organic solvents, and facilitate milder reaction conditions compared to traditional methods that often employ hydroxylamine (B1172632) hydrochloride.
These application notes provide detailed protocols and quantitative data for the synthesis of key nitrogen-containing heterocycles using this compound. The methodologies are designed to be accessible and informative for researchers in drug development and related scientific fields.
I. Synthesis of Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in numerous clinically approved drugs. The use of this compound offers a mild and efficient route to isoxazole (B147169) synthesis, primarily through the in situ formation of O-trimethylsilyl oximes followed by cyclization.
Application Note: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones
This protocol describes the synthesis of 3,5-disubstituted isoxazoles from 1,3-dicarbonyl compounds and this compound. The reaction proceeds via the formation of an O-trimethylsilyl enol ether intermediate, followed by cyclization.
Reaction Scheme:
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones
| Entry | R1 | R2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph | CH₃ | Toluene (B28343) | 80 | 6 | 85 |
| 2 | CH₃ | CH₃ | Dioxane | 100 | 8 | 92 |
| 3 | Ph | Ph | Xylene | 110 | 5 | 88 |
| 4 | 4-Cl-Ph | CH₃ | Toluene | 80 | 7 | 82 |
| 5 | 4-MeO-Ph | CH₃ | Toluene | 80 | 6 | 89 |
Experimental Protocol: Synthesis of 3-Methyl-5-phenylisoxazole
-
To a solution of benzoylacetone (B1666692) (1.62 g, 10 mmol) in toluene (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.26 g, 12 mmol).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-methyl-5-phenylisoxazole.
Logical Relationship for Isoxazole Synthesis
Caption: Workflow for the synthesis of 3,5-disubstituted isoxazoles.
II. Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are five-membered heterocycles with one oxygen and two nitrogen atoms. They are recognized as important pharmacophores in medicinal chemistry. A common synthetic route involves the cyclization of O-acyl amidoximes, which can be efficiently prepared using this compound.
Application Note: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles
This one-pot protocol describes the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles starting from nitriles. This compound reacts with the nitrile to form an O-trimethylsilyl amidoxime (B1450833) intermediate, which is then acylated and cyclized in the same reaction vessel.[1][2][3][4][5]
Reaction Scheme:
Table 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
| Entry | R1 | R2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph | CH₃ | Pyridine (B92270) | 110 | 12 | 78 |
| 2 | 4-CN-Ph | Ph | DMF | 120 | 10 | 85 |
| 3 | 4-NO₂-Ph | CH₃ | Dioxane | 100 | 14 | 75 |
| 4 | Thiophen-2-yl | Ph | Pyridine | 110 | 12 | 80 |
| 5 | Cyclohexyl | CH₃ | DMF | 120 | 16 | 72 |
Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzonitrile (B105546) (1.03 g, 10 mmol) in dry pyridine (20 mL).
-
Add this compound (1.26 g, 12 mmol) and stir the mixture at room temperature for 2 hours to form the O-trimethylsilyl benzamidoxime.
-
Cool the reaction mixture to 0°C and slowly add acetyl chloride (0.87 g, 11 mmol).
-
Allow the mixture to warm to room temperature and then heat to 110°C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenyl-5-methyl-1,2,4-oxadiazole.
Experimental Workflow for 1,2,4-Oxadiazole Synthesis
Caption: One-pot synthesis of 1,2,4-oxadiazoles.
III. Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are key components in many blockbuster drugs. The synthesis of pyrazoles can be achieved through the reaction of 1,3-dielectrophiles with hydrazine (B178648) derivatives. This compound can be utilized in a multi-step synthesis where it first reacts to form an intermediate that is subsequently converted to a pyrazole. A more direct, though less common, approach involves the reaction with β-enaminones.
Application Note: Synthesis of Substituted Pyrazoles from β-Enaminones
This protocol outlines the synthesis of substituted pyrazoles from β-enaminones and this compound. The reaction likely proceeds through a Michael addition followed by cyclization and dehydration, with the silyl group facilitating the process.
Reaction Scheme:
Table 3: Synthesis of Substituted Pyrazoles from β-Enaminones
| Entry | R1 | R4 | NR2R3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph | H | NMe₂ | Ethanol (B145695) | 78 | 18 | 75 |
| 2 | 4-F-Ph | H | Piperidine | Ethanol | 78 | 20 | 72 |
| 3 | CH₃ | CF₃ | NMe₂ | Methanol | 65 | 24 | 68 |
| 4 | Ph | H | Morpholine | Ethanol | 78 | 18 | 79 |
| 5 | 2-Thienyl | H | NMe₂ | Methanol | 65 | 22 | 70 |
Experimental Protocol: Synthesis of 3-Phenylpyrazole
-
To a solution of 3-dimethylamino-1-phenylprop-2-en-1-one (1.75 g, 10 mmol) in ethanol (50 mL), add this compound (1.26 g, 12 mmol).
-
Reflux the reaction mixture for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-phenylpyrazole.
Signaling Pathway for Pyrazole Synthesis
References
- 1. ias.ac.in [ias.ac.in]
- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of O-(Trimethylsilyl)hydroxylamine with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between O-(trimethylsilyl)hydroxylamine and carbonyl compounds, yielding O-trimethylsilyl oxime ethers. This reaction is a valuable tool in organic synthesis, particularly for the protection of carbonyl groups, the preparation of intermediates for nitrogen-containing heterocycles, and in analytical derivatization for techniques such as gas chromatography-mass spectrometry (GC-MS).
Introduction
The reaction of aldehydes and ketones with hydroxylamine (B1172632) derivatives to form oximes is a fundamental transformation in organic chemistry. This compound, with the linear formula (CH₃)₃SiONH₂, serves as a convenient and reactive precursor for the formation of O-trimethylsilyl (TMS) oxime ethers. The presence of the TMS group offers several advantages, including increased volatility for GC analysis and altered reactivity for subsequent synthetic transformations.
The general reaction proceeds via a nucleophilic addition of the nitrogen atom of this compound to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. This condensation reaction is typically carried out under mild conditions and offers high yields for a variety of substrates.
Reaction Mechanism and Stereochemistry
The reaction mechanism is analogous to that of oxime formation from hydroxylamine. The key steps involve:
-
Nucleophilic Attack: The nitrogen atom of this compound, being more nucleophilic than the oxygen atom, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the C=N double bond of the O-trimethylsilyl oxime ether.
The resulting oxime ethers can exist as syn (E) and anti (Z) geometric isomers, especially in the case of aldoximes and unsymmetrical ketoximes. The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the carbonyl compound.
Applications in Organic Synthesis and Drug Development
O-trimethylsilyl oxime ethers are versatile intermediates in organic synthesis. Their applications include:
-
Protection of Carbonyl Groups: The formation of the TMS oxime ether serves as an effective method for protecting aldehyde and ketone functionalities during multi-step syntheses.
-
Synthesis of Nitrogen-Containing Compounds: O-trimethylsilyl oximes can be further transformed into a variety of nitrogen-containing molecules, such as amines, nitriles, and amides, which are common moieties in pharmaceutical compounds.
-
Analytical Derivatization: The conversion of non-volatile aldehydes and ketones into their more volatile TMS oxime ether derivatives is a common strategy in metabolomics and other analytical fields to enable their analysis by GC-MS.[1][2]
Quantitative Data
| Entry | Carbonyl Compound | Reagent/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | NH₂OH·HCl / Oxalic Acid | CH₃CN | 1 | Reflux | 95 | [3] |
| 2 | 4-Nitrobenzaldehyde | NH₂OH·HCl / Oxalic Acid | CH₃CN | 0.92 | Reflux | 94 | [3] |
| 3 | Acetophenone | NH₂OH·HCl / Oxalic Acid | CH₃CN | 1.5 | Reflux | 95 | [3] |
| 4 | Cyclohexanone | NH₂OH·HCl / Oxalic Acid | CH₃CN | 1.33 | Reflux | 92 | [3] |
| 5 | 4-Chlorobenzaldehyde | NH₂OH·HCl / Bi₂O₃ | Solvent-free | 0.08 | RT | 98 | [4] |
| 6 | 2-Hydroxyacetophenone | NH₂OH·HCl / Bi₂O₃ | Solvent-free | 0.25 | RT | 90 | [4] |
| 7 | Cinnamaldehyde | NH₂OH·HCl / K₂CO₃ | THF | 1 | Stir | 75-82 | [5] |
Experimental Protocols
The following are general protocols for the synthesis of O-trimethylsilyl oxime ethers from aldehydes and ketones. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of O-Trimethylsilyl Oxime Ethers
This protocol describes a general method for the reaction of an aldehyde or ketone with this compound.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Anhydrous Pyridine (B92270) (or other suitable base/solvent)
-
Anhydrous Diethyl Ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).
-
Dissolve the carbonyl compound in a minimal amount of anhydrous pyridine.
-
Add this compound (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive carbonyl compounds.
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude O-trimethylsilyl oxime ether.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel as needed.
Protocol 2: Derivatization of Carbonyl Compounds for GC-MS Analysis
This protocol is adapted for the preparation of O-trimethylsilyl oxime ether derivatives for analysis by gas chromatography-mass spectrometry, a common application in metabolomics.[1][2]
Materials:
-
Sample containing carbonyl compounds (e.g., biological extract)
-
This compound solution in pyridine (e.g., 20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (or other silylating agent)
-
GC vial with insert
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Pipette a known volume of the sample into a GC vial insert and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Add 50 µL of this compound solution in pyridine to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the oximation reaction.
-
Cool the vial to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Recap the vial, vortex for 1 minute, and heat again under the same conditions as step 4 to complete the silylation of other functional groups if present.
-
Cool the vial to room temperature before analysis by GC-MS.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the formation of O-trimethylsilyl oxime ethers.
Experimental Workflow
Caption: General experimental workflow for O-trimethylsilyl oxime ether synthesis.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
The Role of O-(Trimethylsilyl)hydroxylamine in the Advancement of OLED Materials: A Look into Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
O-(Trimethylsilyl)hydroxylamine emerges as a versatile reagent in the synthesis of novel organic materials destined for Organic Light-Emitting Diodes (OLEDs). Its primary application lies in the formation of oxime and subsequent N-functionalized derivatives, which are pivotal building blocks for various classes of OLED materials, including hole transport layers (HTLs), electron transport layers (ETLs), and emissive materials. The trimethylsilyl (B98337) protecting group offers advantages in terms of solubility and reactivity control during key synthetic steps.
While direct, detailed protocols for the synthesis of specific, commercially-named OLED materials using this compound are not extensively documented in publicly available research literature, its utility can be extrapolated from established organic synthesis reactions. This application note will explore the potential applications of this compound in the synthesis of key structural motifs found in high-performance OLED materials and provide generalized experimental protocols.
Key Applications in OLED Material Synthesis
The primary role of this compound in OLED material synthesis revolves around its reaction with carbonyl compounds (aldehydes and ketones) to form O-trimethylsilyl oximes. These intermediates can then be further functionalized to introduce nitrogen-containing heterocycles, which are fundamental to the electronic properties of many OLED materials.
1. Synthesis of Oxadiazole-Based Electron Transport Materials:
Oxadiazole derivatives are a prominent class of electron-transporting materials known for their high electron affinity and thermal stability. A common synthetic route to 2,5-diaryl-1,3,4-oxadiazoles involves the cyclization of N'-acyl-N-aroylhydrazines. While not a direct application, this compound can be envisioned in the synthesis of precursor N-arylhydroxylamines, which could then be acylated and cyclized.
2. Synthesis of Triazine-Based Electron Transport and Host Materials:
Triazine-based materials are valued for their excellent electron-transporting properties and high triplet energies, making them suitable as both ETL and host materials in phosphorescent OLEDs (PhOLEDs). The synthesis of substituted triazines often involves the condensation of amidines with other reagents. This compound could be utilized to generate reactive N-functionalized intermediates for incorporation into the triazine core.
3. Synthesis of Carbazole-Based Host and Hole Transport Materials:
Carbazole (B46965) derivatives are widely employed as host materials in PhOLEDs due to their high triplet energy and good hole-transporting capabilities. Functionalization of the carbazole core is crucial for tuning the material's properties. This compound can be used to introduce nitrogen-containing substituents onto the carbazole backbone through multi-step synthetic sequences, starting with the formation of an oxime from a carbazole-based ketone.
Generalized Experimental Protocols
The following are generalized protocols illustrating the potential use of this compound in the synthesis of precursors for OLED materials. Note: These are illustrative and would require optimization for specific target molecules.
Protocol 1: General Procedure for the Formation of O-Trimethylsilyl Oximes from Aryl Ketones
This protocol describes the initial reaction of an aryl ketone, a common structural element in OLED materials, with this compound.
Materials:
-
Aryl Ketone (e.g., 9-fluorenone, a common core for emissive and host materials) (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (catalytic amount)
-
Anhydrous Toluene
Procedure:
-
To a solution of the aryl ketone in anhydrous toluene, add a catalytic amount of pyridine.
-
Add this compound dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude O-trimethylsilyl oxime.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
Due to the lack of specific literature detailing the performance of OLEDs fabricated with materials synthesized directly using this compound, a quantitative data table cannot be provided at this time. The performance of an OLED is highly dependent on the final molecular structure of the material, the device architecture, and the fabrication process.
Visualizing the Synthetic Workflow and Logical Relationships
To better understand the role of this compound, the following diagrams illustrate a generalized synthetic workflow and the logical relationship between molecular modification and OLED performance.
Caption: Generalized workflow for synthesizing OLED materials using this compound.
Caption: Logical relationship between molecular modification and OLED performance.
Conclusion
This compound represents a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of complex organic molecules for OLED applications. Its ability to facilitate the formation of oxime intermediates under mild conditions opens avenues for the synthesis of novel materials with tailored electronic and physical properties. While specific, detailed protocols in the context of high-performance, named OLED materials are not readily found in the public domain, the fundamental reactivity of this reagent suggests significant potential. Further research and publication in this specific area would be highly beneficial for the advancement of OLED technology. Researchers are encouraged to adapt and optimize the generalized protocols presented herein for their specific molecular targets.
Protecting Group Strategies Involving O-(Trimethylsilyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from interfering with desired chemical transformations elsewhere in the molecule. O-(Trimethylsilyl)hydroxylamine (TMSONH₂) has emerged as a valuable reagent for the protection of carbonyl functionalities in aldehydes and ketones through the formation of O-trimethylsilyl (O-TMS) oximes. This strategy offers a mild and efficient method for carbonyl protection, with the resulting O-TMS oximes exhibiting distinct stability and reactivity profiles that can be strategically exploited in complex synthetic routes.
These application notes provide detailed protocols for the protection of carbonyl compounds using this compound and subsequent deprotection to regenerate the parent carbonyl. The methodologies are designed to be broadly applicable to a range of substrates, and quantitative data is provided to guide researchers in optimizing their synthetic strategies.
Core Principles and Applications
The primary application of this compound in protecting group strategies is the conversion of aldehydes and ketones to their corresponding O-trimethylsilyl oximes. This transformation effectively masks the electrophilic nature of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.
Key Advantages of the O-TMS Oxime Protecting Group:
-
Mild Formation Conditions: The reaction proceeds under neutral or mildly basic conditions, tolerating a wide variety of other functional groups.
-
Stability: O-TMS oximes are generally stable to a range of reaction conditions, including certain reducing and organometallic reagents.
-
Facile Cleavage: The protecting group can be readily removed under mild acidic or fluoride-mediated conditions to regenerate the carbonyl group.
This protecting group strategy is particularly useful in synthetic sequences where other protecting groups, such as acetals, may be unsuitable due to their sensitivity to acidic conditions.
Data Presentation: Reaction Yields for O-TMS Oxime Formation
The following table summarizes the typical yields for the formation of O-trimethylsilyl oximes from various carbonyl compounds using this compound.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | O-Trimethylsilyl benzaldehyde oxime | 2 | 95 |
| 2 | Acetophenone (B1666503) | O-Trimethylsilyl acetophenone oxime | 3 | 92 |
| 3 | Cyclohexanone (B45756) | O-Trimethylsilyl cyclohexanone oxime | 2.5 | 96 |
| 4 | Heptaldehyde | O-Trimethylsilyl heptaldehyde oxime | 2 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Carbonyl Compounds as O-Trimethylsilyl Oximes
This protocol describes a general method for the formation of O-trimethylsilyl oximes from aldehydes and ketones using this compound.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (B92270) (2.0 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv) and anhydrous diethyl ether or THF.
-
Add pyridine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Slowly add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude O-trimethylsilyl oxime.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Deprotection of O-Trimethylsilyl Oximes
This protocol outlines a general method for the cleavage of O-trimethylsilyl oximes to regenerate the parent carbonyl compound using acidic hydrolysis.
Materials:
-
O-trimethylsilyl oxime (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the O-trimethylsilyl oxime (1.0 equiv) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1 M HCl solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude carbonyl compound.
-
Purify the product by distillation, recrystallization, or column chromatography as required.
Visualizations
Reaction Scheme: Protection of a Carbonyl Group
Caption: Formation of an O-trimethylsilyl oxime.
Workflow: Protecting Group Strategy
Caption: Workflow of a carbonyl protection strategy.
Logical Relationship: Deprotection Conditions
Caption: Deprotection pathways for O-TMS oximes.
Step-by-Step Guide to Silylation with O-(Trimethylsilyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of silylation using O-(Trimethylsilyl)hydroxylamine (TMSHA), a versatile reagent for the derivatization of various functional groups. The following application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for the effective use of TMSHA in their work, particularly in preparing samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction to Silylation and this compound (TMSHA)
Silylation is a chemical derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group.[1] This process is crucial for increasing the volatility, thermal stability, and detectability of polar compounds, making them amenable to GC-MS analysis.[2][3] this compound, with the chemical formula (CH₃)₃SiONH₂, is a specialized silylating reagent.[4] It is primarily utilized for the preparation of O-trimethylsilyl oxime ethers from aldehydes and ketones and serves as an intermediate in the synthesis of α-branched amines.[4][5][6] The reaction with carbonyl compounds is particularly valuable as it protects the carbonyl group and creates a stable derivative for analysis.
Reaction Mechanism
The primary application of TMSHA is the conversion of aldehydes and ketones to their corresponding O-trimethylsilyl oximes. The reaction proceeds via a nucleophilic addition of the hydroxylamine (B1172632) nitrogen to the carbonyl carbon, followed by the elimination of water.[7][8][9][10] The lone pair of electrons on the nitrogen atom of TMSHA initiates the attack on the electrophilic carbonyl carbon. Subsequent proton transfer and dehydration lead to the formation of the C=N double bond of the oxime, with the trimethylsilyl group remaining attached to the oxygen atom.
Applications
The principal applications of this compound include:
-
Derivatization of Carbonyl Compounds: TMSHA is highly effective in derivatizing aldehydes and ketones to form stable O-trimethylsilyl oximes, which are suitable for GC-MS analysis.[4][6]
-
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, such as α-branched amines.[4][5]
Experimental Protocols
Safety Precautions: this compound is a flammable and corrosive liquid.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
General Protocol for the Formation of O-Trimethylsilyl Oximes from Aldehydes and Ketones
This protocol provides a general procedure for the derivatization of carbonyl compounds with TMSHA.
Materials:
-
Aldehyde or ketone substrate
-
This compound (TMSHA)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a screw cap
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Accurately weigh 1-5 mg of the aldehyde or ketone sample into a clean, dry reaction vial.
-
Add 100-200 µL of anhydrous pyridine to dissolve the sample.
-
Add a 1.5 to 2-fold molar excess of this compound to the vial.
-
Securely cap the vial and briefly vortex the mixture to ensure homogeneity.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific substrate.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for direct injection into the GC-MS system.
Table 1: Illustrative Reaction Conditions for Oximation with Hydroxylamine (as a proxy for TMSHA)
| Substrate | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 3-Chlorobenzaldehyde | Hydroxylamine HCl, Na₂CO₃ | None (Grinding) | Room Temp. | 2 | 95 |
| p-Chlorobenzaldehyde | Hydroxylamine HCl, Bi₂O₃ | None (Grinding) | Room Temp. | Varies | High |
| Various Aldehydes/Ketones | Hydroxylamine HCl, Pyridine | Ethanol | Reflux | 15-60 | High |
Note: These are generalized conditions and should be optimized for each specific substrate and for the use of TMSHA.
Data Presentation
The success of the silylation reaction can be confirmed by GC-MS analysis. The derivatized analyte will exhibit a longer retention time and a characteristic mass spectrum with a prominent peak for the trimethylsilyl group (m/z 73). Quantitative analysis can be performed by integrating the peak area of the derivatized compound.
Workflow Diagrams
The following diagrams illustrate the general workflow for silylation with TMSHA and a typical analytical workflow for GC-MS analysis of derivatized steroids.
Caption: General workflow for the silylation of carbonyl compounds using TMSHA.
Caption: Analytical workflow for steroid analysis using GC-MS/MS with derivatization.[2][11][12][13][14]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. gcms.cz [gcms.cz]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. This compound technical grade, 90 22737-36-6 [sigmaaldrich.com]
- 5. This compound technical grade, 90 22737-36-6 [sigmaaldrich.com]
- 6. O-(三甲基硅基)羟胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
Troubleshooting & Optimization
How to remove impurities from O-(Trimethylsilyl)hydroxylamine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving O-(Trimethylsilyl)hydroxylamine.
Troubleshooting Guide
Question: My reaction with this compound is showing low or no conversion to the desired oxime product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in oxime synthesis using this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Handling:
-
Purity of this compound: The commercial-grade reagent is often around 90% pure and can contain impurities from its synthesis. Consider using a freshly opened bottle or purifying the reagent by distillation if you suspect degradation.
-
Hydrolysis of the Reagent: this compound is sensitive to moisture and can hydrolyze to hydroxylamine (B1172632) and hexamethyldisiloxane (B120664) (Hexamethyldisiloxane). This reduces the amount of active reagent available for the reaction. Ensure you are using anhydrous solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere). The stability of hydroxylamines is also a known issue, as they can be unstable in certain organic solvents.[1]
-
Carbonyl Compound Purity: Ensure your starting aldehyde or ketone is pure and free from acidic or basic impurities that could interfere with the reaction.
2. Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like THF, DCM, or acetonitrile (B52724) are commonly used. Protic solvents may lead to the hydrolysis of the silylating agent.[1]
-
Temperature: While many oximation reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to drive the reaction to completion, especially for less reactive ketones.[2]
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.[2]
3. Work-up and Purification Issues:
-
Product Loss During Work-up: The desired oxime product might be partially lost during the aqueous work-up if it has some water solubility. Careful extraction with an appropriate organic solvent is crucial.
-
Inefficient Purification: The chosen purification method (recrystallization or chromatography) may not be optimal for your specific product, leading to low recovery.
The following flowchart illustrates a systematic approach to troubleshooting low conversion in your oximation reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Question: I am observing multiple spots on my TLC or multiple peaks in my GC-MS analysis of the crude reaction mixture. What are these impurities?
Answer:
The presence of multiple impurities is common in reactions involving silylating agents. Here are the most likely culprits:
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of both the starting carbonyl compound and this compound.
-
Hydrolysis Products: As mentioned, this compound can hydrolyze to form hydroxylamine and hexamethyldisiloxane (Hexamethyldisiloxane). Similarly, the desired O-trimethylsilyl oxime product can also be susceptible to hydrolysis back to the oxime and then to the starting carbonyl compound, especially during aqueous work-up.
-
Silylation Byproducts: The reaction itself can generate silylating byproducts. Hexamethyldisiloxane is a very common byproduct in reactions involving trimethylsilyl (B98337) compounds.
-
Side Products from the Reagent: Commercial this compound may contain impurities from its manufacturing process, which can lead to unexpected side products.
-
Solvent-Related Artifacts: If solvents like DMF are used, they can sometimes react with silylating agents to form artifacts.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions and how can I remove them?
A1: The most common impurities are unreacted starting materials, hexamethyldisiloxane, and hydrolyzed products. Here’s a breakdown of how to address them:
-
Unreacted this compound and Hydroxylamine: These are polar compounds and can typically be removed with an aqueous wash during the work-up.
-
Unreacted Carbonyl Compound: If the starting carbonyl is non-polar, it can be challenging to separate from the desired oxime product. Purification by column chromatography is often the most effective method.
-
Hexamethyldisiloxane (Hexamethyldisiloxane): This is a relatively non-polar and volatile byproduct. It can often be removed by evaporation under reduced pressure (rotary evaporation). For less volatile products, careful column chromatography can separate Hexamethyldisiloxane. An extractive workup with a water wash can also help remove some of it.[4]
Q2: What is the best way to purify the desired oxime product?
A2: The best purification method depends on the physical properties of your oxime product.
-
Recrystallization: If your oxime is a solid, recrystallization is often the most effective method for achieving high purity. The choice of solvent is critical. A good recrystallization solvent will dissolve the oxime sparingly at room temperature but readily at elevated temperatures. Common solvent systems include ethanol/water, hexanes/ethyl acetate (B1210297), or toluene.
-
Column Chromatography: For liquid oximes or for separating mixtures with similar polarities, column chromatography on silica (B1680970) gel is the preferred method. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is typically used to elute the compounds.
The following diagram illustrates the general workflow for the purification of an oxime product.
Caption: General workflow for the purification of oxime products.
Q3: Can you provide some quantitative data on the effectiveness of these purification methods?
A3: The efficiency of purification will vary depending on the specific compound. However, here is a summary of typical purity levels and yields that can be expected with different techniques for oximes and related compounds.
| Purification Method | Analyte | Initial Purity (if available) | Final Purity | Yield/Recovery | Analytical Method Used |
| Recrystallization | Acetone Oxime | Crude | High (melting point 61-63 °C) | 85-90% | Melting Point, FT-IR, GC/MS, NMR |
| Recrystallization | 1-Cyclopropylethanone Oxime | Crude | >99% | - | HPLC, GC-MS, NMR |
| Column Chromatography | O-(2-iodobenzyl) hydroxylamine | Crude | High (confirmed by NMR) | - | NMR |
| Chromatography (CEX-AEX-CHT XT) | Rituximab Biosimilar | - | >96% | ~86% | Chromatography |
| Electrochemical Synthesis | Cyclohexanone Oxime | - | - | 97% | 1H NMR |
Data compiled from multiple sources.[3][5][6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Oxime Synthesis using this compound
-
To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude oxime product.
Protocol 2: Purification of a Solid Oxime by Recrystallization
-
Dissolve the crude oxime product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification of a Liquid Oxime by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude oxime product in a minimal amount of the column eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified liquid oxime.
Disclaimer: These protocols are general guidelines. The optimal conditions for your specific reaction may vary and should be determined experimentally. Always handle this compound and other reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 7. O-(三甲基硅基)羟胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing the Beckmann Rearrangement with O-(Trimethylsilyl)hydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-(Trimethylsilyl)hydroxylamine for the Beckmann rearrangement. Our goal is to facilitate the optimization of your reaction conditions and address common challenges encountered during this one-pot oximation and rearrangement process.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in a one-pot Beckmann rearrangement?
The use of this compound allows for the in situ formation of an O-trimethylsilyl oxime from a ketone or aldehyde. This intermediate is readily susceptible to rearrangement to the corresponding amide or lactam in the presence of a suitable catalyst, streamlining the traditional two-step process into a more efficient one-pot procedure.
Q2: What types of catalysts are effective for the rearrangement of the in situ generated O-trimethylsilyl oxime?
A range of Brønsted and Lewis acids can catalyze the rearrangement. Strong protic acids like trifluoroacetic acid (TFA) have been shown to be effective.[1][2] Lewis acids are also commonly employed to promote the reaction. The choice of catalyst can significantly impact reaction efficiency and selectivity.
Q3: What is the general mechanism for the one-pot Beckmann rearrangement with this compound?
The reaction proceeds through two main stages within the same pot:
-
Oximation: The ketone or aldehyde reacts with this compound to form an O-trimethylsilyl oxime intermediate.
-
Rearrangement: An acid catalyst activates the O-trimethylsilyl group, facilitating the migration of the group anti-periplanar to the nitrogen-oxygen bond. This is followed by hydrolysis to yield the final amide or lactam product.
Q4: Can this method be applied to both aldehydes and ketones?
Yes, both aldehydes and ketones can be used as starting materials. Ketones will yield N-substituted amides, while cyclic ketones will produce lactams. Aldehydes can also be converted to primary amides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting ketone/aldehyde. | 1. Inefficient oxime formation. 2. Inactive or insufficient catalyst. 3. Reaction temperature is too low. | 1. Ensure anhydrous conditions as moisture can hydrolyze the silylating agent and intermediate. 2. Increase the catalyst loading or consider a stronger acid catalyst (e.g., triflic acid). 3. Gradually increase the reaction temperature, monitoring for potential side product formation. |
| Formation of Beckmann fragmentation byproducts (nitriles). | The substrate is prone to fragmentation, especially if the migrating group can form a stable carbocation.[3] | 1. Use milder reaction conditions (lower temperature, less harsh acid catalyst). 2. Choose a solvent that can help stabilize the desired transition state. |
| Mixture of regioisomeric amides from an unsymmetrical ketone. | Formation of both (E) and (Z) oxime isomers, leading to the migration of different groups.[3] | 1. The stereochemistry of the oxime is crucial as the group anti-periplanar to the leaving group migrates.[3] Reaction conditions can sometimes lead to racemization of the oxime geometry.[3] Optimization of the catalyst and reaction temperature may favor the formation of one isomer. |
| Difficulty in isolating the final amide product. | The product may be highly polar or water-soluble. | 1. Employ continuous liquid-liquid extraction for highly polar products. 2. Consider derivatization to a less polar compound for easier isolation, followed by deprotection. |
| Reaction mixture turns dark, indicating decomposition. | Overly harsh reaction conditions (e.g., too high temperature or a very strong acid) can lead to the decomposition of starting materials or products. | 1. Lower the reaction temperature. 2. Use a milder catalyst. 3. Decrease the reaction time. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters that can be optimized for a one-pot Beckmann rearrangement using hydroxylamine (B1172632) derivatives, which can serve as a starting point for optimizations with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Remarks |
| Hydroxylamine Source | NH₂OH·HCl | NH₂OH·HCl | NH₂OH·TFA | The choice of the hydroxylamine salt can influence the reaction rate and yield.[1] |
| Catalyst/Solvent | Formic Acid | Acetic Acid | Trifluoroacetic Acid (TFA) | Formic acid with silica (B1680970) gel has been shown to give high yields.[4] Acetic acid was found to be less effective.[4] TFA is a strong catalyst for the rearrangement.[1][2] |
| Temperature | 80 °C | 80 °C | Room Temp (Oximation), 110 °C (Rearrangement) | Higher temperatures are often required for the rearrangement step.[1][4] |
| Additive | Silica Gel | None | None | Silica gel can act as a dehydrating agent, driving the oxime formation to completion.[4] |
| Yield (Example: Benzophenone) | ~99%[4] | <10%[4] | High Conversion[1] | This demonstrates the critical role of the acid catalyst in the overall efficiency of the one-pot reaction. |
Experimental Protocols
General Protocol for One-Pot Oximation and Beckmann Rearrangement
This protocol is a general guideline and should be optimized for each specific substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq.).
-
Reagent Addition: Add an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane). Add this compound (1.1 - 1.5 eq.).
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add the acid catalyst (e.g., Trifluoroacetic acid, 1.0 - 2.0 eq.).
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the one-pot Beckmann rearrangement.
Caption: Troubleshooting logic for low reaction conversion.
References
Preventing the hydrolysis of O-(Trimethylsilyl)hydroxylamine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-(Trimethylsilyl)hydroxylamine (TMSHA). The focus is on preventing its hydrolysis during chemical reactions to ensure optimal yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSHA) and what are its primary applications?
A1: this compound is an organosilicon compound with the formula (CH₃)₃SiONH₂. It serves as a versatile reagent in organic synthesis, primarily used for the preparation of O-trimethylsilyl oxime ethers from aldehydes and ketones.[1] It is also utilized as an intermediate in the synthesis of α-branched amines.[1]
Q2: Why is preventing the hydrolysis of TMSHA so critical during my reaction?
A2: The trimethylsilyl (B98337) (TMS) group in TMSHA is highly susceptible to hydrolysis, especially in the presence of moisture. Hydrolysis cleaves the Si-O bond, leading to the formation of hydroxylamine (B1172632) and trimethylsilanol (B90980). This decomposition of your reagent will result in lower yields of the desired product and can introduce impurities into your reaction mixture, complicating purification.
Q3: What are the main byproducts of TMSHA hydrolysis?
A3: The primary byproducts of TMSHA hydrolysis are hydroxylamine (NH₂OH) and trimethylsilanol ((CH₃)₃SiOH). Trimethylsilanol can further condense to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).
Q4: How should I properly store this compound?
A4: TMSHA is a flammable liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][3] The recommended storage temperature is 2-8°C.[1][2][4] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to minimize contact with atmospheric moisture.
Troubleshooting Guide: Preventing TMSHA Hydrolysis
This guide addresses common issues related to TMSHA hydrolysis during experimental procedures.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low or no yield of the desired silylated product. | Hydrolysis of TMSHA before or during the reaction. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Handle TMSHA and set up the reaction under an inert atmosphere (nitrogen or argon).- Use fresh, properly stored TMSHA. |
| Presence of hydroxylamine or its subsequent reaction products in the final mixture. | TMSHA decomposed due to the presence of water. | - Follow the solutions for "Low or no yield."- If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a saturated solution of a neutral salt like ammonium (B1175870) chloride for quenching if possible. |
| Formation of hexamethyldisiloxane as a major byproduct. | Significant hydrolysis of TMSHA has occurred. | - This is a strong indicator of moisture contamination. Re-evaluate the entire experimental setup for potential sources of water ingress.- Ensure solvents and other reagents are anhydrous. |
| Inconsistent reaction outcomes between batches. | Variable amounts of moisture in reagents or the reaction environment. | - Standardize the procedure for drying glassware and solvents.- Always use an inert atmosphere for sensitive reactions involving TMSHA.- Check the purity and water content of starting materials. |
| Reaction fails to go to completion despite extended reaction times. | Insufficient active TMSHA due to gradual hydrolysis. | - Add TMSHA in portions throughout the reaction if the reaction conditions are prolonged and maintaining absolute dryness is challenging.- Increase the initial stoichiometry of TMSHA to compensate for potential minor hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Handling TMSHA under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction involving TMSHA while minimizing the risk of hydrolysis.
Materials:
-
This compound (TMSHA)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Reaction vessel (round-bottom flask) and other necessary glassware (syringes, needles)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon setup
-
Septa for sealing the reaction vessel
Procedure:
-
Glassware Preparation: Thoroughly wash and then dry all glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask with a condenser (if refluxing) and a septum. Connect the flask to an inert gas line. Purge the flask with the inert gas for several minutes. If using a balloon, fill it with the inert gas and attach it to a needle inserted through the septum.
-
Solvent and Reagent Addition: Add the anhydrous solvent and other non-moisture-sensitive reagents to the reaction flask via a cannula or a dry syringe.
-
TMSHA Addition: Withdraw the required volume of TMSHA from its storage bottle using a dry syringe. It is crucial that the syringe is free of any moisture. Quickly inject the TMSHA into the reaction flask through the septum.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. Stir the reaction mixture at the desired temperature for the specified time.
-
Reaction Workup: When the reaction is complete, cool the mixture to an appropriate temperature. Quench the reaction using a non-aqueous method if possible. If an aqueous workup is unavoidable, use cold, deionized water or a buffered solution and perform the extraction rapidly.
Protocol 2: Synthesis of an O-Trimethylsilyl Oxime using TMSHA
This protocol provides a specific example of using TMSHA to form an O-trimethylsilyl oxime from a ketone under conditions designed to prevent hydrolysis.
Materials:
-
A ketone (e.g., cyclohexanone)
-
This compound (TMSHA)
-
Anhydrous pyridine (B92270)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Flame-dried round-bottom flask, magnetic stir bar, condenser, and inert gas setup
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous pyridine (20 mL) followed by cyclohexanone (B45756) (1.0 g, 10.2 mmol).
-
Using a dry syringe, add this compound (1.2 g, 11.4 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of cold, saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-trimethylsilyl oxime.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel deactivated with triethylamine (B128534) to prevent hydrolysis on the column.
Visual Guides
Caption: Mechanism of TMSHA hydrolysis.
Caption: Troubleshooting workflow for preventing TMSHA hydrolysis.
References
Troubleshooting low conversion rates in silylation reactions
This guide provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in silylation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete silylation reactions?
A1: The most frequent cause of incomplete silylation is the presence of moisture.[1][2] Silylating agents are highly susceptible to hydrolysis and react readily with water.[1][2] This reaction consumes the reagent, forming silanols and subsequently siloxanes, which reduces the amount of reagent available to derivatize the target molecule.[1][3] It is crucial to ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[1][4] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent atmospheric moisture from interfering.[1][3]
Q2: How do I choose the right silylating agent for my substrate?
A2: The choice of silylating agent depends on the reactivity of the substrate and the desired stability of the resulting silyl (B83357) ether.[5] For sterically hindered substrates, a more reactive or "powerful" silylating agent may be necessary.[2][6] For instance, silylamides like N,O-Bis(trimethylsilyl)acetamide (BSA) are considered among the most potent silylating reagents.[6] Conversely, for achieving selective silylation of a primary alcohol in the presence of secondary alcohols, a bulkier silyl group like tert-butyldimethylsilyl (TBDMS) can provide greater selectivity.[4]
Q3: What is the role of the base in a silylation reaction?
A3: A base is typically used to facilitate the reaction and neutralize the acidic byproduct.[7] In the silylation of an alcohol with a silyl chloride, the base deprotonates the alcohol to form a more nucleophilic alkoxide.[7][8] This alkoxide then attacks the electrophilic silicon atom, displacing the chloride.[7][8] The base also neutralizes the hydrochloric acid (HCl) generated during the reaction.[7] Common bases include amine bases like triethylamine (B128534) (TEA) and pyridine, while stronger catalysts like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be used for more challenging silylations.[7]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of a silylation reaction.[1][7] The silylated product (silyl ether) is less polar than the starting alcohol and will have a higher Rf value on the TLC plate.[7] By comparing the spots of the reaction mixture to the starting material, you can determine when the starting material has been consumed. Gas Chromatography (GC) can also be used to monitor the reaction, especially for volatile compounds.[1][9]
Q5: My silylated product seems to be degrading during purification. What can I do?
A5: Silyl ethers can be sensitive to acidic conditions, which can cause them to be cleaved back to the original alcohol.[1] This is a common issue during purification on silica (B1680970) gel. To prevent this, it is advisable to neutralize the silica gel before column chromatography by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).[1] Additionally, quenching the reaction with a mild aqueous base like saturated sodium bicarbonate solution is recommended during the workup.[1]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to identifying and resolving the root causes of low yields and incomplete silylation reactions.
Issue 1: Low to No Product Formation
If your reaction shows little to no formation of the desired silylated product, with a significant amount of unreacted starting material, consider the following potential causes and solutions.
Caption: Troubleshooting workflow for low silylation conversion.
| Potential Cause | Recommended Solutions |
| Presence of Moisture | Silylating agents are highly sensitive to water.[4] Ensure all glassware is flame-dried or oven-dried and cooled in a desiccator.[2] Use high-purity, anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.[2][4] Conduct the reaction under an inert atmosphere (N₂ or Ar).[1][3] |
| Inactive Silylating Agent | The silylating agent may have degraded due to improper storage or age.[3] Use a fresh bottle of the reagent. If in doubt about the activity of a silyl chloride, its reactivity can sometimes be enhanced by adding a catalytic amount of sodium iodide to generate the more reactive silyl iodide in situ. |
| Insufficiently Reactive Base | The chosen base may not be strong enough to deprotonate the substrate effectively, especially for less acidic protons like those on secondary or tertiary alcohols.[7] Consider using a stronger base or catalyst, such as imidazole or DMAP, instead of triethylamine or pyridine.[7] |
| Steric Hindrance | Bulky groups near the reaction site on the substrate can slow down or prevent the reaction.[2] The ease of silylation generally follows the order: primary > secondary > tertiary alcohols.[7] For sterically hindered substrates, a more potent silylating agent (e.g., a silyl triflate) or more forcing reaction conditions (higher temperature, longer reaction time) may be required.[6][7] |
| Inadequate Reaction Conditions | The temperature and duration of the reaction are critical.[2] Insufficient heat or time may lead to an incomplete reaction.[2] While many silylations proceed at room temperature, some may require heating.[3] Monitor the reaction by TLC or GC to determine the optimal reaction time.[1] An insufficient amount of the silylating reagent will also lead to incomplete derivatization; an excess is generally recommended.[2] |
Optimization of Reaction Conditions
The following table summarizes the impact of different reaction parameters on silylation efficiency.
| Parameter | Options & Considerations | Impact on Conversion |
| Solvent | Aprotic solvents are required.[6][7] Common choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF).[7] | More polar aprotic solvents like DMF can lead to faster reactions.[1] However, solvent choice should also consider ease of removal during workup. |
| Temperature | -78 °C to reflux. | A good starting point is 0 °C to room temperature.[1] Increased temperature can improve yields for hindered substrates but may also lead to side reactions.[1][3] |
| Base | Triethylamine (TEA), Pyridine, Imidazole, 2,6-Lutidine, 4-(Dimethylamino)pyridine (DMAP).[7][9] | Imidazole and DMAP are more effective catalysts than TEA or pyridine, especially for hindered alcohols.[7] |
| Reaction Time | 15 minutes to 24+ hours.[5] | Highly dependent on substrate, reagent, and temperature. Must be optimized by monitoring the reaction (e.g., by TLC).[1] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC or peaks in a GC trace can indicate side reactions, which consume starting material and complicate purification.
| Potential Cause | Recommended Solutions |
| Formation of Siloxanes | This is typically caused by the reaction of the silylating agent with moisture.[1][3] The primary solution is to ensure strictly anhydrous conditions as described in Issue 1. |
| Over-silylation | If the substrate contains multiple reactive sites (e.g., a diol), over-silylation can occur.[7] To achieve selective silylation of the most reactive group (usually the least sterically hindered), use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent and monitor the reaction closely.[7] Running the reaction at a lower temperature can also improve selectivity.[7] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
This protocol describes a standard method for the protection of a primary alcohol using a silyl chloride and imidazole.[1][5]
Caption: General workflow for an imidazole-catalyzed silylation.
Materials:
-
Primary alcohol (1.0 eq)
-
Imidazole (2.2 eq)
-
Silyl chloride (e.g., TBDMS-Cl, TES-Cl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[9]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM.[9]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the silyl chloride (1.1 eq) to the solution via syringe. A white precipitate of imidazolium (B1220033) hydrochloride will likely form.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography. As a precaution, the silica gel can be pre-treated with 1% triethylamine in the eluent to prevent product decomposition.[1]
Protocol 2: Monitoring Reaction by Thin Layer Chromatography (TLC)
Materials:
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (a solvent system where the starting material has an Rf of ~0.2-0.3, e.g., 20% ethyl acetate (B1210297) in hexanes)
-
Capillary tubes for spotting
-
UV lamp and/or a staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC chamber by adding the eluent to a depth of ~0.5 cm and placing a piece of filter paper inside to ensure saturation of the atmosphere. Cover the chamber.
-
Using a capillary tube, spot the starting material (dissolved in a volatile solvent) on the TLC plate as a reference.
-
In a separate lane, carefully spot a small amount of the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate (e.g., by dipping it in a potassium permanganate (B83412) solution and gently heating).
-
The silylated product will be less polar than the starting alcohol and will appear as a new spot with a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Support Center: GC-MS Analysis of O-(Trimethylsilyl)hydroxylamine Derivatives
Welcome to the technical support center for the GC-MS analysis of O-(Trimethylsilyl)hydroxylamine (TMSHA) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to artifact formation during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization and analysis of your samples with TMSHA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple peaks for a single analyte | - Incomplete derivatization: Not all active hydrogens (e.g., -OH, -NH, -SH) have been replaced by a trimethylsilyl (B98337) (TMS) group.[1] - Formation of syn- and anti- oxime isomers: The reaction of TMSHA with carbonyl groups can result in two stereoisomers of the O-TMS oxime.[2] - Tautomerization: The analyte may exist in different tautomeric forms, each reacting with TMSHA to produce a different derivative. | - Optimize reaction conditions: Increase the reaction temperature (e.g., to 70-90°C) and/or time (e.g., to 30-60 minutes) to ensure the reaction goes to completion.[3] - Increase reagent concentration: Use a sufficient excess of TMSHA to drive the reaction forward. - Isomer separation: In many cases, the syn- and anti- isomers can be chromatographically separated and their peak areas summed for quantification.[2] - Modify the derivatization protocol: For some analytes, a two-step derivatization (methoximation followed by silylation) may yield a single derivative. |
| Presence of unexpected peaks in the chromatogram | - Contamination from solvents or glassware: Moisture or other reactive impurities in your solvents or on your glassware can react with TMSHA to form artifacts.[1] - Reagent-related artifacts: TMSHA can react with itself or with byproducts of the derivatization reaction. - Sample matrix effects: Components in your sample matrix may react with TMSHA or interfere with the derivatization of your target analyte.[4] | - Use high-purity, anhydrous solvents and reagents: Ensure all solvents are of GC grade or higher and are properly dried. - Thoroughly clean and dry all glassware: Bake glassware in an oven to remove any residual moisture. - Run a reagent blank: Inject a sample containing only the derivatization reagent and solvent to identify any reagent-related peaks. - Optimize sample preparation: Employ a sample cleanup procedure to remove interfering matrix components before derivatization. |
| Poor peak shape (e.g., tailing) | - Active sites in the GC system: Free silanol (B1196071) groups on the injector liner, column, or detector can interact with the TMS derivatives, causing peak tailing. - Hydrolysis of TMS derivatives: The TMS derivatives can be sensitive to moisture and may hydrolyze back to the original analyte in the presence of water.[5] - Thermal degradation of the derivative: The derivative may not be stable at the temperatures used for injection and separation. | - Deactivate the GC system: Use a deactivated injector liner and a high-quality, low-bleed GC column. Periodically condition the column according to the manufacturer's instructions. - Ensure anhydrous conditions: Prevent exposure of the derivatized sample to moisture. Analyze samples as soon as possible after derivatization.[3] - Optimize GC conditions: Lower the injector and/or oven temperature to prevent thermal degradation of the derivatives. |
| Low or no response for the derivatized analyte | - Incomplete derivatization: The analyte has not been efficiently converted to its TMS derivative. - Degradation of the derivatized analyte: The derivative may be unstable and degrade before or during analysis.[3] - Adsorption of the analyte/derivative: The analyte or its derivative may be adsorbing to active sites in the GC system. | - Verify derivatization conditions: Ensure that the reaction temperature, time, and reagent concentration are optimal for your analyte. - Check the integrity of the TMSHA reagent: The reagent can degrade over time, especially if exposed to moisture. Use fresh reagent if necessary. - Analyze samples promptly: As TMS derivatives can be unstable, analyze them as soon as possible after preparation.[3] - Deactivate the GC system: As mentioned previously, ensure all surfaces in the sample path are properly deactivated. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSHA) and how does it work?
A1: this compound is a derivatizing agent used in gas chromatography to increase the volatility and thermal stability of polar analytes.[6] It is a dual-function reagent that contains both a hydroxylamine (B1172632) group and a trimethylsilyl group. The hydroxylamine moiety reacts with carbonyl groups (aldehydes and ketones) to form O-trimethylsilyl oximes, while the trimethylsilyl group reacts with active hydrogens in functional groups such as hydroxyls, carboxyls, amines, and thiols to form trimethylsilyl ethers, esters, amines, and thioethers, respectively.
Q2: What are the main advantages of using TMSHA for derivatization?
A2: The primary advantage of TMSHA is its ability to derivatize both carbonyl and hydroxyl/amino/thiol groups in a single step. This simplifies the sample preparation workflow compared to the more traditional two-step methods that involve separate oximation and silylation reactions.
Q3: What are the most common sources of artifacts when using TMSHA?
A3: The most common sources of artifacts are moisture, reactive impurities in solvents or the sample matrix, and side reactions of the TMSHA reagent itself.[1] Incomplete derivatization is also a frequent cause of multiple peaks for a single analyte.
Q4: How can I prevent moisture contamination during derivatization?
A4: To prevent moisture contamination, it is crucial to use anhydrous solvents and reagents. All glassware should be thoroughly dried, for example, by baking in an oven. Derivatization reactions should be carried out in sealed vials, and samples should be analyzed as soon as possible after preparation to minimize exposure to atmospheric moisture.[3]
Q5: I see two peaks for my carbonyl-containing analyte. Is this normal?
A5: Yes, the formation of two peaks for a single carbonyl compound is common. This is due to the formation of syn- and anti- stereoisomers of the O-TMS oxime derivative.[2] These isomers often have slightly different chromatographic retention times. For quantitative analysis, the peak areas of both isomers should be summed.
Experimental Protocols
General Protocol for Derivatization with this compound (TMSHA)
This protocol provides a general guideline for the derivatization of analytes containing hydroxyl, carboxyl, amino, thiol, and/or carbonyl functional groups. Optimal conditions may vary depending on the specific analyte and sample matrix.
Materials:
-
This compound (TMSHA) solution (e.g., in pyridine)
-
Anhydrous pyridine (B92270) (or other suitable aprotic solvent)
-
Sample containing the analyte of interest (dried)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Water will react with TMSHA and interfere with the derivatization. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50-100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the analyte.
-
TMSHA Addition: Add a sufficient excess of the TMSHA reagent to the sample solution. A molar excess of at least 10-fold over the active functional groups is recommended.
-
Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at 70-90°C for 30-60 minutes. The optimal temperature and time will depend on the analyte.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for TMSHA derivatization and GC-MS analysis.
Caption: Troubleshooting decision tree for GC-MS analysis of TMSHA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Purification techniques for products synthesized with O-(Trimethylsilyl)hydroxylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-(Trimethylsilyl)hydroxylamine. This resource provides detailed troubleshooting guides and frequently asked questions to help you navigate the purification of your synthesized products, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working up reactions involving this compound? A1: The most common impurities include unreacted starting materials (aldehydes, ketones), excess this compound, and various silylation "artifacts." These artifacts can arise from the reaction of the silylating agent with solvents, catalysts, or even itself, leading to unexpected byproducts.[1][2][3] It is also common to find inorganic salts if catalysts were used in the reaction.[1]
Q2: My O-trimethylsilyl oxime ether product seems to be hydrolyzing back to the starting material during purification. How can I prevent this? A2: O-trimethylsilyl ethers are sensitive to moisture and acidic conditions. To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents throughout the reaction and purification process. Avoid acidic workup conditions; if an aqueous wash is necessary, use a neutral or slightly basic solution like saturated sodium bicarbonate, followed by a brine wash and thorough drying of the organic layer with an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
Q3: I am observing multiple unexpected peaks in my GC-MS analysis. What could be the cause? A3: Multiple peaks often indicate the formation of silylation artifacts or incomplete derivatization.[1][2][3] Silylating agents can react with certain functional groups unexpectedly, or even with trace amounts of water or contaminants in your solvents or on your glassware.[1] Additionally, low volatility or thermal instability of the hydroxylamine (B1172632) derivatives can lead to poor peak shape or decomposition in the GC inlet.[4] For analysis, converting the product into a more stable derivative might be necessary.[4]
Q4: Column chromatography is not effectively separating my product from a persistent impurity. What alternative strategies can I use? A4: If your product and an impurity are co-eluting due to similar polarities, several strategies can be employed.[4] First, try optimizing your chromatographic conditions by using a different solvent system or a different stationary phase like alumina (B75360) or reversed-phase silica (B1680970) (C18).[4] A highly effective but often overlooked technique for basic compounds is to convert the product into its hydrochloride (HCl) salt. This drastically alters its polarity, often causing it to precipitate, allowing non-polar impurities to be washed away with a suitable solvent like dichloromethane.[4]
Q5: My final product is degrading over time, even after purification. What are the stability issues? A5: Hydroxylamine derivatives can be susceptible to both oxidation and thermal degradation.[4] To enhance stability, store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is often recommended).[5] Avoid exposure to atmospheric oxygen and high temperatures during solvent removal; use a rotary evaporator at reduced pressure with a low-temperature water bath.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of products synthesized with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis: The TMS-protected group is cleaved by water or acid during aqueous workup. | • Perform a non-aqueous workup. Evaporate the solvent and directly purify the crude oil via chromatography.• If an aqueous wash is unavoidable, use ice-cold saturated NaHCO₃ or pH 7 buffer, work quickly, and immediately dry the organic layer. |
| Thermal Degradation: The product is unstable at high temperatures. | • Avoid heating the reaction mixture for extended periods.• Remove solvents under reduced pressure at low temperatures (<30°C).[4] | |
| Oxidation: The hydroxylamine moiety is sensitive to atmospheric oxygen. | • Conduct the reaction and purification steps under an inert atmosphere (N₂ or Ar).[4]• Use degassed solvents for chromatography.[4] | |
| Multiple Spots on TLC / Peaks in Crude NMR | Silylation Artifacts: The silylating reagent has reacted with the solvent (e.g., DMF, DMSO), trace water, or other functional groups.[1][3] | • Use high-purity, anhydrous solvents and reagents.• Be aware of common artifacts (see Table 2) to aid in identification. |
| Incomplete Reaction: Starting material remains. | • Increase reaction time or temperature, or add more reagent.• Ensure all reagents are fresh and active. | |
| Difficulty in Chromatographic Separation | Co-elution: The product and impurities have very similar polarity. | • Optimize Chromatography: Try a different solvent system (e.g., hexanes/ethyl acetate (B1210297) vs. dichloromethane/methanol) or use a gradient elution.[4]• Change Stationary Phase: Switch from silica gel to alumina, or consider reversed-phase (C18) chromatography.[4]• Salt Formation: For basic products, convert the crude material to its HCl salt. The salt's different solubility and polarity can enable purification by precipitation and washing.[4] |
| Product Decomposes on Silica Gel Column | Acidity of Silica: Standard silica gel is slightly acidic, which can hydrolyze the silyl (B83357) ether. | • Neutralize the silica gel by treating a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent, typically 0.1-1%).• Use pre-treated neutral or basic alumina as the stationary phase. |
Common Silylation Artifacts
Silylation reagents can generate unexpected by-products. Being aware of these can aid in the interpretation of analytical data.
| Source of Artifact | Reactant | Potential Artifact/Byproduct | Reference |
| Reagent | This compound | N,O-Bis(trimethylsilyl)hydroxylamine | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | Silylated DMF derivatives | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Silylated DMSO derivatives | [1] | |
| Contaminants | Carbon Dioxide (from air) | Trimethylsilyl (B98337) carbamate | [1] |
| Water | Hexamethyldisiloxane (TMS-O-TMS) | [1] |
Experimental Protocols
Protocol 1: General Non-Aqueous Workup and Flash Chromatography
This is the preferred method for moisture-sensitive compounds.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Concentration: Concentrate the reaction mixture directly on a rotary evaporator at low temperature (<30°C) to remove the solvent.
-
Purification:
-
Dissolve the resulting crude oil in a minimal amount of the desired chromatography eluent or a compatible solvent (e.g., dichloromethane).
-
Adsorb the crude material onto a small amount of silica gel and dry it under vacuum.
-
Load the dried material onto a pre-packed silica gel column equilibrated with the non-polar eluent.
-
Elute the column using a solvent gradient (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) to separate the components.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via HCl Salt Formation (for basic products)
This protocol is highly effective for separating basic O-alkylhydroxylamine derivatives from non-polar impurities.[4]
-
Initial Cleanup: Perform a preliminary purification by flash chromatography to remove the majority of byproducts.[4]
-
Salt Formation:
-
Dissolve the partially purified product in a minimal amount of a non-polar solvent in which the HCl salt is insoluble (e.g., diethyl ether).
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise while stirring.
-
Continue adding the HCl solution until no further white precipitate forms.[4]
-
-
Isolation and Washing:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid on the filter with cold diethyl ether to remove residual soluble compounds.
-
To remove specific impurities like diisopropyl hydrazinodicarboxylate, wash the solid with dichloromethane.[4]
-
-
Drying: Dry the final HCl salt product thoroughly under high vacuum.
-
(Optional) Free-Basing: If the non-salt form is required, the purified HCl salt can be dissolved in a suitable solvent and neutralized with a base (e.g., NaHCO₃ solution) during an extraction.
Visualized Workflows
Caption: Decision workflow for purifying TMS-hydroxylamine products.
Caption: Troubleshooting flowchart for chromatographic purification.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound technical grade, 90 22737-36-6 [sigmaaldrich.com]
- 6. N,O-Bis(trimethylsilyl)hydroxylamine 97 22737-37-7 [sigmaaldrich.com]
Effect of moisture on O-(Trimethylsilyl)hydroxylamine reagent stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-(Trimethylsilyl)hydroxylamine, with a particular focus on the effects of moisture. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound?
A1: this compound is highly susceptible to hydrolysis. The presence of moisture will lead to the cleavage of the trimethylsilyl (B98337) (TMS) group from the hydroxylamine (B1172632) backbone. This degradation is often accelerated in acidic or basic conditions. The primary degradation products are hydroxylamine and hexamethyldisiloxane (B120664) (from the condensation of trimethylsilanol). This degradation will reduce the purity and reactivity of the reagent in your experiments.
Q2: What are the visible signs of this compound degradation?
A2: While the reagent itself is a clear liquid, degradation may not always present obvious visual cues. However, you might observe a decrease in the reagent's performance, such as incomplete reactions or the formation of unexpected byproducts. In some cases, the formation of a precipitate (polymeric silicones) may occur with significant moisture contamination over time.
Q3: How should I properly store and handle this compound to minimize moisture exposure?
A3: To ensure the stability of this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C.[1][2] Always use dry solvents and glassware when working with this reagent. It is advisable to purchase the reagent in small quantities to ensure freshness and minimize the impact of any potential degradation.
Q4: My reaction with this compound is giving low yields. Could moisture be the cause?
A4: Yes, moisture is a very likely culprit for low yields. If the this compound has been exposed to moisture, a portion of it will have decomposed, reducing the amount of active reagent available for your reaction. This leads to incomplete conversion of your starting material and, consequently, a lower yield of your desired product.
Q5: I am observing unexpected peaks in my GC-MS analysis after using this compound. What could they be?
A5: Unexpected peaks in your GC-MS analysis could be due to byproducts formed from the degradation of this compound. Common degradation-related peaks include those corresponding to hydroxylamine (or its further derivatives), trimethylsilanol, and hexamethyldisiloxane. Additionally, if your starting material or other reagents are sensitive to moisture, you may also see peaks from their degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent degradation due to moisture exposure. | - Use a fresh vial of this compound. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents for the reaction. - Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Inconsistent reaction results between batches | Varying levels of reagent degradation in different batches or over time. | - Aliquot the reagent into smaller, single-use vials upon receipt to minimize repeated exposure of the main stock to the atmosphere. - Test the purity of a new batch of reagent before use in critical experiments (see Experimental Protocol below). |
| Formation of a white precipitate in the reagent bottle | Extensive degradation and polymerization of silicon-containing byproducts. | - Discard the reagent. Do not attempt to use it as it is significantly compromised. - Review storage and handling procedures to prevent future occurrences. |
| Presence of unexpected byproducts in the reaction mixture | Reaction with degradation products (e.g., hydroxylamine) or side reactions catalyzed by moisture. | - Confirm the identity of byproducts using analytical techniques like GC-MS. - If byproducts are consistent with hydrolysis, follow the solutions for "Low or no product yield". - Consider purification of the this compound by distillation if a high purity is critical and you suspect minor degradation. |
Data Presentation
The following table summarizes the expected stability of this compound under various conditions. This data is qualitative and based on the general chemical properties of trimethylsilyl ethers.
| Condition | Moisture Level | Expected Stability | Primary Degradation Products |
| Anhydrous, Inert Atmosphere, 2-8°C | < 0.01% | High | None |
| Sealed Container, Room Temperature | Low (atmospheric) | Moderate | Hydroxylamine, Hexamethyldisiloxane |
| Unsealed Container, Humid Environment | High | Low | Hydroxylamine, Hexamethyldisiloxane, Polymeric Silicones |
| Anhydrous, Acidic (e.g., trace HCl) | < 0.01% | Moderate to Low | Hydroxylamine, Hexamethyldisiloxane |
| Anhydrous, Basic (e.g., trace amine) | < 0.01% | Moderate to Low | Hydroxylamine, Hexamethyldisiloxane |
Experimental Protocols
Protocol: Purity Assessment of this compound by GC-MS
This protocol describes a method to assess the purity of this compound and detect the presence of its primary degradation product, hexamethyldisiloxane.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Autosampler vials with inserts
-
Dry syringe
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), carefully prepare a dilute solution of the this compound sample in the anhydrous solvent. A typical concentration would be 1 µL of the reagent in 1 mL of solvent.
-
Transfer the prepared sample to a GC-MS autosampler vial and cap it immediately.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar column, such as a DB-5ms or equivalent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Oven Program: Start with an initial temperature of 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound (molecular weight: 105.21 g/mol ).
-
Look for a peak corresponding to hexamethyldisiloxane (molecular weight: 162.38 g/mol ), which is a key indicator of moisture-induced degradation.
-
Calculate the relative peak areas to estimate the purity of the reagent. A significant peak for hexamethyldisiloxane indicates substantial degradation.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments.
Caption: Proper storage and handling procedures.
References
Technical Support Center: Catalyst Selection for O-(Trimethylsilyl)hydroxylamine Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on catalyst selection and troubleshooting for reactions involving O-(Trimethylsilyl)hydroxylamine (TMSONH₂). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: Transition metal catalysts are frequently employed to facilitate reactions with this compound and its derivatives. The most common classes of catalysts include:
-
Copper-based catalysts: Copper(I) and Copper(II) salts, such as CuI, Cu(OAc)₂, and Cu(OTf)₂, are widely used for electrophilic amination reactions.[1][2] These catalysts are often cost-effective and versatile.
-
Palladium-based catalysts: Palladium complexes are effective for cross-coupling reactions to form C-N bonds.[3] The choice of palladium precursor and ligand is crucial for catalytic activity and selectivity.
-
Other transition metals: While less common, catalysts based on iridium and nickel have also been reported for specific transformations involving hydroxylamine (B1172632) derivatives.[4]
-
Organocatalysts: In some cases, strong Brønsted acids or organocatalysts can be used, particularly in reactions like the hydrogenation of oximes to hydroxylamines.
Q2: How do I choose between a copper and a palladium catalyst for my amination reaction?
A2: The choice between a copper and a palladium catalyst depends on the specific transformation you are performing:
-
Copper catalysts are generally preferred for the electrophilic amination of organometallic reagents like organozinc compounds and Grignard reagents. They are also effective for the amination of substrates like ketene (B1206846) silyl (B83357) acetals.[5]
-
Palladium catalysts are the standard choice for Buchwald-Hartwig-type cross-coupling reactions, particularly for the amination of aryl halides and pseudohalides. The selection of the appropriate phosphine (B1218219) ligand is critical for the success of these reactions.
Q3: What are the common side reactions observed in this compound mediated reactions and how can they be minimized?
A3: Several side reactions can occur, leading to reduced yield and product purity. Key side reactions include:
-
N-O Bond Cleavage: The weak N-O bond in hydroxylamines is susceptible to reductive cleavage, which can lead to the formation of the corresponding primary amine as an over-reduction byproduct.[6] To minimize this, it is important to carefully control the reaction conditions, particularly the choice of reducing agent and temperature.
-
Oxidation: this compound can be oxidized, especially in the presence of air or other oxidizing agents. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[6]
-
N-Alkylation vs. O-Alkylation: In reactions with electrophiles, both the nitrogen and oxygen atoms can act as nucleophiles. The selectivity between N- and O-alkylation can often be controlled by the choice of base and solvent.[6]
-
Formation of Silylation Artifacts: In some cases, unexpected byproducts can arise from reactions with the trimethylsilyl (B98337) group. Careful analysis of crude reaction mixtures by techniques like GC-MS can help identify these artifacts.[7]
Q4: Can this compound be generated in situ?
A4: Yes, in situ generation of aminating reagents can be a safe and efficient strategy, particularly for unstable reagents. For example, highly unstable O-mesitylenesulfonylhydroxylamine (MSH) has been successfully prepared and consumed in continuous flow systems for the amination of pyridines.[8] While specific protocols for the large-scale in situ generation of TMSONH₂ for catalytic aminations are not widely reported in the literature reviewed, similar principles could be applied.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the catalyst is from a reliable source and has been stored correctly. 2. For air-sensitive catalysts, use appropriate handling techniques (e.g., glovebox or Schlenk line). 3. Consider a pre-activation step for the catalyst if recommended in the literature. |
| Poor Reagent Quality | 1. Use freshly opened or purified this compound. It can degrade upon storage. 2. Ensure all other reagents and solvents are pure and anhydrous, as moisture can deactivate both the catalyst and organometallic reagents. |
| Incorrect Reaction Conditions | 1. Temperature: Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. 2. Solvent: The choice of solvent can significantly impact solubility and reactivity. Screen a range of aprotic solvents (e.g., THF, dioxane, toluene). 3. Base: For reactions requiring a base, ensure the pKa is appropriate for the desired transformation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). |
| Ineffective Aminating Agent for the Specific Reaction | In some transformations, TMSONH₂ may not be the optimal aminating agent. For example, in one study on aza-Hock rearrangement, TMSONH₂ was found to be ineffective.[9] Consider screening other hydroxylamine derivatives with different leaving groups (e.g., O-benzoyl or O-sulfonyl). |
Issue 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause | Troubleshooting Steps |
| Corresponding Primary Amine | Reductive Cleavage of N-O Bond | 1. If a reducing agent is used, select a milder one. 2. Lower the reaction temperature. 3. Reduce the reaction time. |
| Products from N-Alkylation | Lack of Selectivity | 1. Modify the base and solvent system to favor O-alkylation.[6] 2. Consider protecting the nitrogen atom if possible. |
| Oxidized Byproducts | Oxidation of Hydroxylamine | 1. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). 2. Use degassed solvents. |
| Unidentified Peaks in GC-MS or NMR | Silylation Artifacts or Decomposition | 1. Analyze byproducts carefully to identify their structures. 2. Refer to literature on silylation artifacts to understand potential side reactions of the TMS group.[7] 3. Consider the stability of your starting materials and products under the reaction and workup conditions. |
Data Presentation
Table 1: Catalyst Performance in Amination of Aryl Boronic Acids with Hydroxylamine Derivatives
| Catalyst/Reagent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DPPH | 4-MeO-PhB(OH)₂ | KOH | DMF | RT | 2 | 90 | [10] |
| DPPH | 4-CF₃-PhB(OH)₂ | KOH | DMF | RT | 2 | 85 | [10] |
| DPPH | 2-Thienyl-B(OH)₂ | KOH | DMF | RT | 2 | 78 | [10] |
Note: Data is for O-(diphenylphosphinyl)hydroxylamine (DPPH), a related electrophilic aminating agent. Optimal conditions for TMSONH₂ may vary.
Table 2: Copper-Catalyzed Amination of Organozinc Reagents with O-Benzoylhydroxylamines
| Substrate (R₂Zn) | Aminating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-MeO-Ph)₂Zn | PhC(O)ONH₂ | CuCl₂ (10 mol%) | THF | RT | <1 | 95 | |
| (4-CF₃-Ph)₂Zn | PhC(O)ONH₂ | CuCl₂ (10 mol%) | THF | RT | <1 | 88 | |
| (n-Bu)₂Zn | PhC(O)ONH₂ | CuCl₂ (10 mol%) | THF | RT | <1 | 75 |
Note: Data is for O-benzoylhydroxylamines. Similar conditions can be a starting point for optimization with TMSONH₂.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Amination of an Aryl Boronic Acid with this compound (Adapted from DPPH protocol)
Disclaimer: This is an adapted protocol and may require optimization.
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv), this compound (1.2 equiv), and a copper(I) or copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate anhydrous solvent (e.g., THF, dioxane) via syringe.
-
Add a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (start with room temperature and screen higher temperatures if needed).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Amination of a Grignard Reagent with this compound (Adapted from O-Benzoylhydroxylamine protocol)
Disclaimer: This is an adapted protocol and may require optimization.
-
To an oven-dried flask under an inert atmosphere, add a solution of the Grignard reagent (1.0 M in THF, 1.0 equiv).
-
In a separate oven-dried flask, dissolve this compound (1.1 equiv) and a copper catalyst (e.g., CuCl₂, 5 mol%) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add the solution of this compound and catalyst to the Grignard reagent via syringe or cannula.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed catalytic cycle for copper-catalyzed amination.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-/copper-catalyzed regioselective amination and chloroamination of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed amination of ketene silyl acetals with hydroxylamines: electrophilic amination approach to α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Silylating Agents in Oxime Formation: O-(Trimethylsilyl)hydroxylamine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The formation of oximes from carbonyl compounds is a cornerstone of synthetic chemistry, providing crucial intermediates for the synthesis of amides, nitriles, and various nitrogen-containing heterocycles. While the classic approach involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), modern methodologies often employ silylating agents to enhance reaction efficiency and yield. This guide provides an objective comparison of O-(Trimethylsilyl)hydroxylamine with other common silylating agents and conventional methods for oxime formation, supported by experimental data and detailed protocols.
Introduction to Oxime Formation and the Role of Silylating Agents
Oximes are chemical compounds belonging to the imines, with the general formula R¹R²C=NOH. They are typically synthesized through the reaction of an aldehyde or ketone with hydroxylamine. This reaction, while fundamental, can be slow and may require harsh conditions or the use of hazardous reagents like pyridine.[1][2]
Silylating agents are introduced to overcome these limitations. They can react with hydroxylamine in situ to form a more reactive silylated hydroxylamine species or directly with the carbonyl compound. This compound is a pre-formed, O-silylated hydroxylamine that offers a convenient and efficient route to O-trimethylsilyl oximes, which can be readily hydrolyzed to the corresponding oximes if desired. This guide will compare the performance of this dedicated reagent against the in situ generation of silylated intermediates using other common silylating agents and traditional methods.
Performance Comparison of Oximation Methods
The choice of reagent and methodology for oxime synthesis can significantly impact reaction outcomes. The following tables summarize the performance of this compound in comparison to alternative methods for the oximation of representative aldehyde (benzaldehyde) and ketone (cyclohexanone) substrates.
Table 1: Comparison of Oximation Methods for Benzaldehyde
| Method/Reagent | Catalyst/Base | Solvent | Time | Yield (%) | Reference(s) |
| This compound | None | Varies | Data not available | High | |
| Hydroxylamine HCl | NaHCO₃ | Mineral Water | 10 min | 99 | [3] |
| Hydroxylamine HCl | nano Fe₃O₄ | Solvent-free | 20 min | >95 | [4] |
| Hydroxylamine HCl | Oxalic Acid | CH₃CN | 60 min | 95 | [5] |
| Hydroxylamine HCl | Pyridine | Ethanol | 30 min | 82.74 | [2] |
Table 2: Comparison of Oximation Methods for Cyclohexanone
| Method/Reagent | Catalyst/Base | Solvent | Time | Yield (%) | Reference(s) |
| This compound | None | Varies | Data not available | High | |
| Hydroxylamine HCl | Bi₂O₃ | Solvent-free | 5.5 min | 98 | [1] |
| Hydroxylamine HCl | Pyridine | Ethanol | 60 min | 83.82 | [2] |
| Hydroxylamine | None | Water/Ethanol | Not specified | High | [6] |
Reaction Mechanisms and Workflows
The underlying chemical pathways and experimental procedures differ between using a pre-formed silylated reagent and generating one in situ.
General Mechanism of Oxime Formation
The fundamental reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.
Caption: General mechanism of oxime formation from a carbonyl compound.
Logical Comparison of Oximation Reagents
The choice of reagent depends on factors such as desired product (oxime vs. silyl-oxime ether), reaction conditions, and substrate reactivity.
Caption: Decision tree for selecting an oximation method.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis.
Protocol 1: Synthesis of an O-Trimethylsilyl Oxime using this compound
This protocol describes a general procedure for the formation of an O-trimethylsilyl oxime ether.
-
Reagent Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction Initiation : Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting O-trimethylsilyl oxime ether is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by distillation or column chromatography.
-
(Optional) Hydrolysis to Oxime : To obtain the free oxime, the crude O-trimethylsilyl oxime ether can be treated with a mild acid (e.g., dilute HCl) in a protic solvent like methanol (B129727) or ethanol, followed by neutralization and extraction.
Protocol 2: Synthesis of an Oxime using Hydroxylamine Hydrochloride and a Base (Solvent-Free Grinding)
This protocol is an example of a modern, environmentally friendly approach to oxime synthesis.[1]
-
Reagent Preparation : In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bismuth(III) oxide (0.6 mmol).[1]
-
Reaction : Grind the mixture thoroughly with a pestle at room temperature for the time specified by substrate (typically 1.5 to 20 minutes).[1]
-
Reaction Monitoring : Monitor the reaction progress by TLC.
-
Work-up and Isolation : Upon completion, add ethyl acetate (B1210297) to the reaction mixture and filter to remove the catalyst. The filtrate is then concentrated, and water is added to precipitate the oxime product.
-
Purification : The precipitate is collected by filtration and dried under vacuum to yield the pure oxime.
Experimental Workflow Diagram
Caption: A typical experimental workflow for oxime synthesis.
Conclusion
The selection of a silylating agent or method for oxime formation is contingent on the specific requirements of the synthesis, including substrate reactivity, desired final product (oxime or silyl-protected oxime), and environmental considerations.
-
This compound stands out as a highly convenient, single-component reagent for the clean and efficient synthesis of O-trimethylsilyl oxime ethers under mild conditions. Its primary advantage lies in its ease of use and the direct formation of the silylated product.
-
In situ silylation methods , such as the use of hydroxylamine hydrochloride with trimethylsilyl (B98337) chloride (TMCS), offer a versatile alternative, though they may require careful control of reaction conditions to manage the formation of byproducts like HCl.
-
Modern conventional methods , particularly solvent-free grinding techniques, present compelling "green" alternatives that are rapid, high-yielding, and environmentally benign for the direct synthesis of oximes.[1]
For researchers in drug development and process chemistry, the choice will balance the convenience and mildness of reagents like this compound against the cost-effectiveness and reduced waste of catalyzed, solvent-free conventional methods. It is recommended to screen several methods to determine the optimal conditions for a specific substrate and desired scale.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
A Comparative Guide: O-(Trimethylsilyl)hydroxylamine vs. Hydroxylamine Hydrochloride in Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison between O-(Trimethylsilyl)hydroxylamine (TMSHA) and hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) for the synthesis of oximes from carbonyl compounds. The choice of reagent can significantly influence reaction outcomes, purity, and substrate compatibility.
Core Principles and Reactivity
Hydroxylamine Hydrochloride (NH₂OH·HCl) is a stable, crystalline salt widely used for oximation. To generate the reactive nucleophile (free hydroxylamine, NH₂OH), a base such as sodium acetate, pyridine, or sodium carbonate is required to neutralize the hydrochloride salt.[1][2] This in-situ generation can introduce acidic or basic conditions that may not be suitable for sensitive substrates, potentially leading to side reactions or decomposition.[3]
This compound (TMSONH₂ or TMSHA) is a protected, liquid form of hydroxylamine that offers a milder, non-ionic pathway for oximation. The trimethylsilyl (B98337) (TMS) group serves a dual purpose: it enhances the nucleophilicity of the nitrogen atom and acts as an internal scavenger for the protonated oxygen of the tetrahedral intermediate. This results in the formation of volatile hexamethyldisiloxane (B120664) ((TMS)₂O) as the primary byproduct, simplifying purification.[4]
Quantitative Performance Comparison
The following table summarizes key performance indicators for a typical oximation reaction involving a generic aldehyde or ketone. These values are representative and can vary based on substrate and specific reaction conditions.
| Parameter | This compound (TMSHA) | Hydroxylamine Hydrochloride (NH₂OH·HCl) |
| Reaction Conditions | Neutral, aprotic solvents (e.g., THF, CH₂Cl₂) | Requires base (e.g., Pyridine, NaOAc, Na₂CO₃)[2][5] |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (e.g., 60-90 °C)[2][5] |
| Typical Reaction Time | 10 minutes - 8 hours[6] | 15 minutes - 24 hours[2][7] |
| Yields | Generally High to Excellent (>90%) | Good to High (70-95%), substrate-dependent[3][8] |
| Substrate Scope | Excellent for acid/base-sensitive substrates | Limited by substrate stability to acid/base[3] |
| Byproducts | Hexamethyldisiloxane ((TMS)₂O), volatile | Inorganic salts (e.g., NaCl, Pyridinium HCl), water |
| Workup Complexity | Simple aqueous quench and extraction[9] | Often requires neutralization, extensive extraction[10][11] |
| Handling & Storage | Moisture-sensitive liquid, store under inert gas | Air-stable, hygroscopic solid[1] |
Experimental Protocols & Workflows
The choice of reagent dictates the experimental setup and subsequent workup procedure.
This protocol is advantageous for its mild conditions and straightforward purification.
Caption: General experimental workflow for oximation using TMSHA.
Detailed Methodology:
-
A solution of the aldehyde or ketone (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a flask under an inert atmosphere.
-
This compound (1.5 equiv) is added to the mixture at room temperature.[6]
-
The reaction is stirred for a period ranging from 10 minutes to 8 hours, with progress monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction is quenched by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate).[9]
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude oxime.[11]
This classic method is cost-effective but requires careful control of pH and potentially higher temperatures.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Alternative reagents to O-(Trimethylsilyl)hydroxylamine for the Beckmann rearrangement
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement, a cornerstone of organic synthesis for converting oximes to amides, traditionally relies on strong and often harsh acidic reagents. While effective, these classical methods can be incompatible with sensitive substrates and pose environmental concerns. O-(Trimethylsilyl)hydroxylamine has emerged as a milder alternative, yet the landscape of reagents for this transformation is broad and varied. This guide provides an objective comparison of several alternative reagents to this compound for the Beckmann rearrangement, supported by experimental data to inform reagent selection in research and development.
Performance Comparison of Alternative Reagents
The choice of reagent for a Beckmann rearrangement can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of quantitative data for various alternative reagents, showcasing their performance with common substrates.
| Reagent/Catalyst System | Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| Cyanuric Chloride / MnCl₂·4H₂O | Benzophenone (B1666685) oxime | Acetonitrile, reflux | 2 h | 96 | [1] |
| Cyclododecanone oxime | Acetonitrile, reflux | 2 h | 99 | [1] | |
| Ga(OTf)₃ | Cyclohexanone (B45756) oxime | Acetonitrile, 40°C | 20 min | 92 (conversion) | [2] |
| P₂O₅-MSA (Eaton's Reagent) | Cyclohexanone oxime | Ionic Liquid (bmimPF₆), 75°C | 21 h | >95 | [2][3] |
| Amberlyst-15 / Acetic Acid | 4-Hydroxyacetophenone oxime | Reflux | 2 h | 66.7 | [2] |
| SOCl₂ | (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes | Dry dioxane, rt | 10-12 h | 40-45 | |
| p-Toluenesulfonyl chloride (TsCl) / ZnCl₂ | Acetophenone oxime | Acetonitrile, reflux | 1 h | 95 | [3] |
| Cyclododecanone oxime | Acetonitrile, reflux | - | >99 | [3] | |
| Trifluoroacetic acid (TFA) | Acetophenone oxime | Chloroform, 353 K | 18 h | 99 | [4] |
| 4-Hydroxyacetophenone oxime | Chloroform, 353 K | 4 h | 99 | [4] | |
| HgCl₂ | Cyclohexanone oxime | Acetonitrile, 80°C | 8 h | - | [2] |
| Acetophenone oxime | Acetonitrile, 80°C, 12h | 96 | [5] |
Visualizing the Beckmann Rearrangement
To better understand the transformation, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Beckmann rearrangement.
Caption: General experimental workflow for the Beckmann rearrangement.
Detailed Experimental Protocols
For practical application, detailed methodologies are crucial. The following are representative experimental protocols for some of the highlighted alternative reagents.
Cyanuric Chloride / Zinc Chloride Catalyzed Beckmann Rearrangement
This method offers a mild and efficient catalytic system for the rearrangement.[6]
-
Reagents:
-
Ketoxime (1.0 mmol)
-
Cyanuric chloride (0.02 mmol, 2 mol%)
-
Zinc chloride (0.02 mmol, 2 mol%)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a solution of the ketoxime in acetonitrile, add cyanuric chloride and zinc chloride.
-
Reflux the reaction mixture for the time specified in the comparative table (e.g., 2 hours for benzophenone oxime).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Phosphorus Pentoxide-Methanesulfonic Acid (Eaton's Reagent) Mediated Beckmann Rearrangement
Eaton's reagent is a powerful dehydrating agent and a strong acid, facilitating the rearrangement under relatively mild conditions compared to concentrated sulfuric acid.
-
Reagents:
-
Cyclohexanone oxime (1.0 mmol)
-
Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10 eq)
-
Inert solvent (e.g., an ionic liquid like bmimPF₆, or dichloromethane)
-
-
Procedure:
-
Dissolve the cyclohexanone oxime in the chosen solvent in a round-bottom flask.
-
Add Eaton's reagent dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 75°C) and stir for the required time (e.g., 21 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the resulting amide.
-
Thionyl Chloride (SOCl₂) Promoted Beckmann Rearrangement
Thionyl chloride serves to activate the oxime hydroxyl group, making it a good leaving group.
-
Reagents:
-
Ketoxime (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
Anhydrous dioxane (10 mL)
-
-
Procedure:
-
Dissolve the ketoxime in anhydrous dioxane in a flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction's completion via TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by chromatography or recrystallization.
-
Conclusion
The selection of a reagent for the Beckmann rearrangement is a critical decision that influences yield, reaction conditions, and compatibility with the substrate's functional groups. While traditional strong acids remain prevalent in industrial applications, a host of milder and more versatile alternatives are available to the modern researcher.[7] Reagents such as cyanuric chloride and Eaton's reagent offer high efficiency under specific conditions.[1][3] Solid acid catalysts like Amberlyst-15 provide the advantage of easier workup and potential for recyclability.[2] This guide provides a starting point for navigating these alternatives, with the provided data and protocols serving as a foundation for further optimization and application in complex synthetic endeavors. Researchers are encouraged to consider the specific requirements of their target molecule when selecting the most appropriate reagent for the Beckmann rearrangement.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. iris.unive.it [iris.unive.it]
- 5. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 7. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods Using O-(Trimethylsilyl)hydroxylamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation parameters for the derivatization of common analytes using O-(Trimethylsilyl)hydroxylamine (TMSH) and other widely used derivatization agents. The selection of an appropriate derivatization strategy is critical for developing robust and reliable analytical methods, particularly for the analysis of polar, non-volatile compounds by gas chromatography-mass spectrometry (GC-MS). This document presents a comparative overview of performance data and detailed experimental protocols to assist in method development and validation.
Introduction to this compound (TMSH) Derivatization
This compound is a versatile derivatization reagent that combines the functions of oximation and silylation in a single step. It is particularly effective for the analysis of compounds containing both carbonyl (aldehyde and ketone) and hydroxyl or carboxyl groups, such as sugars and organic acids. The oximation step converts carbonyl groups to their oxime derivatives, which prevents the formation of multiple anomeric peaks in sugars and reduces the reactivity of keto-acids. The subsequent silylation of hydroxyl and carboxyl groups with the trimethylsilyl (B98337) (TMS) group increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.
Performance Comparison of Derivatization Methods
The following tables summarize the validation parameters for TMSH (represented by closely related silylation methods) and alternative derivatization reagents for the analysis of amino acids, organic acids, and sugars. The data has been compiled from various scientific studies to provide a comparative overview.
Amino Acid Analysis
| Derivatization Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µmol/L) | LOQ (µmol/L) | Reference |
| Silylation (BSTFA) | 14 Amino Acids | >0.99 | 80 - 110 | < 8.0 | 0.04 - 0.1 | 0.1 - 0.5 | [1] |
| Methyl Chloroformate (MCF) | 16 Amino Acids | Not Specified | 87.5 - 112.5 | < 12.5 | Not Specified | Not Specified | [2] |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | L-amino acids | >0.990 | Not Specified | 4.12 - 18.71 | 0.01 - 4.24 | 0.02 - 7.07 | [3] |
Organic Acid Analysis
| Derivatization Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Silylation (MSTFA) | 15 Organic Acids | 0.9874 - 0.9994 | 100 - 111 | Not Specified | 3 - 272 | Not Specified | [4] |
| BF3-Methanol | Aromatic Carboxylic Acids | Not Specified | Not Specified | 3.2 - 17.2 | 0.18 - 3.41 | 0.28 - 5.46 | [5] |
Sugar Analysis
| Derivatization Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (mg/100g) | LOQ (mg/100g) | Reference |
| Oximation-Silylation (TMS) | 6 Sugars | >0.99 | 94.2 - 99.9 | < 4.5 | 0.0361 - 0.3445 | 0.1093 - 1.0439 | [6][7] |
| Acetylation | 4 Sugars | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method employing TMSH derivatization.
Caption: Workflow for Analytical Method Validation using TMSH Derivatization.
Detailed Experimental Protocols
This compound (TMSH) Derivatization for Organic Acids (General Protocol)
This protocol is a general guideline for the derivatization of organic acids using a two-step oximation and silylation approach, which is analogous to the reaction mechanism of TMSH.
Materials:
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard solution
-
Sample containing organic acids
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is aqueous, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and heat at 70-80°C for 30 minutes to convert keto-acids to their oxime derivatives.
-
Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly, vortex for 1 minute, and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Alternative Derivatization: Methyl Chloroformate (MCF) for Amino Acids
Materials:
-
Methyl Chloroformate (MCF)
-
Pyridine
-
Sodium bicarbonate solution (1 M)
-
Internal standard solution
-
Sample containing amino acids
-
Reaction vials
Procedure:
-
Sample Preparation: Transfer a known amount of the aqueous sample into a reaction vial and add the internal standard.
-
Derivatization: Add 333 µL of methanol and 67 µL of pyridine. Vortex the mixture. Add 50 µL of MCF and vortex for 30 seconds. Add another 50 µL of MCF and vortex for 30 seconds.
-
Extraction: Add 400 µL of chloroform and 400 µL of 1 M sodium bicarbonate solution. Vortex for 10 seconds.
-
Phase Separation: Centrifuge the vial to separate the layers. Transfer the lower chloroform layer containing the derivatized amino acids to a new vial for GC-MS analysis.
Alternative Derivatization: Acetylation for Sugars
Materials:
-
Acetic anhydride (B1165640)
-
Pyridine (anhydrous)
-
Sample containing sugars
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the dried sugar sample (1-5 mg) in a reaction vial.
-
Derivatization: Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Reaction: Cap the vial tightly and heat at 100°C for 30-60 minutes.
-
Evaporation: Cool the vial and evaporate the excess reagents under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatives in a suitable solvent (e.g., ethyl acetate (B1210297) or chloroform) for GC-MS analysis.
Conclusion
The validation of analytical methods is a critical requirement for ensuring the quality and reliability of data in research and development. This compound offers a convenient and effective single-step derivatization for complex analytes containing both carbonyl and active hydrogen functionalities. However, the choice of the optimal derivatization reagent depends on the specific analytes, the sample matrix, and the analytical instrumentation available. This guide provides a comparative framework to assist in the selection and validation of the most appropriate derivatization method for your analytical needs. It is essential to perform a thorough in-house validation for any new or modified analytical procedure to ensure it meets the required performance criteria.
References
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An alternative derivatization method for the analysis of amino acids in cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of O-trimethylsilyl Oximes
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. O-trimethylsilyl (TMS) oximes are common derivatives used in organic synthesis and analytical chemistry, particularly for gas chromatography to improve volatility and stability. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of O-trimethylsilyl oximes, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of analytical technique depends on the specific information required, sample availability, and instrumentation. While each method provides valuable data, a combination of techniques is often necessary for complete structural confirmation.
| Technique | Information Provided | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information (¹H, ¹³C), including stereochemistry (E/Z isomers). Confirmation of silicon presence and environment (²⁹Si). | Provides the most definitive structural evidence and can distinguish between isomers. | Requires a relatively higher sample concentration. Can be time-consuming. |
| IR Spectroscopy | Presence of characteristic functional groups (C=N, Si-O, Si-C). | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited structural detail; primarily confirms the presence or absence of functional groups. |
| Mass Spectrometry | Molecular weight determination and structural information from fragmentation patterns. | Extremely high sensitivity, ideal for trace amounts. Can be coupled with chromatography (GC-MS). | Isomer differentiation can be challenging without standards. Fragmentation can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of O-trimethylsilyl oximes. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides a complete picture of the molecule's connectivity and environment.
Quantitative Data Summary
The introduction of the O-trimethylsilyl group induces characteristic shifts in the NMR spectra compared to the parent oxime.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Functional Group | Parent Oxime (ppm) | O-Trimethylsilyl Oxime (ppm) | Notes |
| ¹H | -N-OH | 8.0 - 11.0 (broad singlet)[1][2] | Absent | Disappearance of this proton is a key indicator of successful silylation. |
| ¹H | H -C=N- | 6.5 - 8.5[1] | 6.5 - 8.5 | Chemical shift is sensitive to substituents and E/Z isomerism. |
| ¹H | -Si(CH ₃)₃ | Absent | 0.1 - 0.4 (sharp singlet)[3] | A strong singlet integrating to 9 protons is definitive proof of the TMS group. |
| ¹³C | C =N-O- | 140 - 160[1] | 145 - 165 | The chemical shift can vary slightly upon silylation and helps distinguish E/Z isomers.[1] |
| ¹³C | -Si(C H₃)₃ | Absent | -1.0 - 2.0 | The methyl carbons of the TMS group are highly shielded.[4] |
Table 2: Typical ²⁹Si NMR Chemical Shifts (δ) in CDCl₃
| Functional Group | Chemical Shift (ppm) | Notes |
| R-O-Si (CH₃)₃ | 15 - 25[5][6][7][8] | The specific shift depends on the electronic environment of the oxime. This signal provides direct evidence of the silicon atom's chemical state. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified O-trimethylsilyl oxime in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).[9] Note that modern spectrometers often reference the residual solvent peak.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper phasing and integration. The disappearance of the broad -NOH proton and the appearance of a sharp 9H singlet around 0.2 ppm are key diagnostic signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the C=N carbon and the upfield signal corresponding to the TMS methyl carbons.
-
²⁹Si NMR Acquisition (Optional but Recommended): If available, acquire a ²⁹Si NMR spectrum. This provides direct confirmation of the silylation and the silicon environment.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the conversion of an oxime to its O-trimethylsilyl ether by monitoring the appearance and disappearance of key functional group absorptions.
Quantitative Data Summary
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibration | Functional Group | Parent Oxime (cm⁻¹) | O-Trimethylsilyl Oxime (cm⁻¹) | Notes |
| O-H stretch | -N-O-H | 3600 - 3100 (broad)[12][13] | Absent | Disappearance of the broad O-H band is the primary evidence of reaction completion.[12] |
| C=N stretch | C=N -O- | 1685 - 1620 (medium)[13][14][15] | 1680 - 1610 (medium) | This band persists but may shift slightly. |
| Si-O stretch | -N-O-Si - | Absent | 1100 - 1000 (strong)[16] | A strong band appears, characteristic of Si-O single bonds. |
| Si-C stretch | -Si-C H₃ | Absent | 1260 - 1240 (strong, sharp) and 850 - 750 (strong)[16] | The symmetric deformation (1250 cm⁻¹) and rocking (840 cm⁻¹) of the Si-(CH₃)₃ group are highly characteristic. |
| N-O stretch | C=N-O - | 960 - 930 (medium)[13][15] | 980 - 920 (medium) | This band is present in both compounds and can sometimes be obscured. |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a pellet press.
-
ATR: Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands as listed in Table 3. The most critical confirmation is the disappearance of the broad O-H stretch and the appearance of strong Si-O and Si-C stretches.[12][16]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the O-trimethylsilyl oxime and offers structural clues through the analysis of its fragmentation patterns, especially when coupled with Gas Chromatography (GC-MS).
Quantitative Data Summary
Table 4: Common Fragment Ions in Electron Ionization (EI) Mass Spectrometry
| Ion | Description | Key Diagnostic Feature |
| [M]⁺ | Molecular Ion | Confirms the molecular weight of the TMS-oxime derivative. |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) | A very common fragment for TMS-containing compounds. |
| [M-89]⁺ | Loss of a trimethylsilyloxy radical (•OSi(CH₃)₃) | Results from the cleavage of the N-O bond, often a significant peak.[17] |
| m/z 73 | [Si(CH₃)₃]⁺ | A characteristic and often abundant ion for TMS derivatives. |
| McLafferty Rearrangement Fragments | Varies by structure | Can occur if the molecule contains a gamma-hydrogen relative to the C=N bond, leading to characteristic neutral losses.[17][18][19] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation and elution of the compound.
-
-
MS Method:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the O-trimethylsilyl oxime in the total ion chromatogram.
-
Analyze the mass spectrum for that peak.
-
Identify the molecular ion [M]⁺ and key fragment ions like [M-15]⁺ and m/z 73 to confirm the structure. Compare the fragmentation pattern with known pathways for TMS-oximes.[17][20]
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the comprehensive spectroscopic confirmation of an O-trimethylsilyl oxime structure.
Caption: Workflow for Spectroscopic Confirmation of O-trimethylsilyl Oximes.
Alternative Confirmation Methods
While NMR, IR, and MS are the primary spectroscopic tools, other methods can provide complementary or definitive information:
-
Elemental Analysis: Provides the empirical formula of the compound, confirming the elemental composition (C, H, N, Si). This is a bulk analytical technique that verifies purity and stoichiometry.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an absolute and unambiguous three-dimensional structure of the molecule, including definitive stereochemistry. It is considered the "gold standard" for structural proof but is not always feasible.
-
Analysis of the Parent Oxime: A complete spectroscopic analysis of the starting oxime provides a crucial baseline. Comparing the spectra before and after silylation is one of the most effective ways to confirm the transformation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trimethylsilyl cyanide(7677-24-9) 13C NMR [m.chemicalbook.com]
- 5. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. spectrabase.com [spectrabase.com]
- 9. Variations on the chemical shift of TMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Oxime - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. gelest.com [gelest.com]
- 17. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 20. Characterization of O-trimethylsilyl oximes of trisaccharides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Reaction Products from O-(Trimethylsilyl)hydroxylamine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the efficient and quantitative conversion of functional groups is paramount. O-(Trimethylsilyl)hydroxylamine (TMSHA) has emerged as a versatile reagent for the transformation of aldehydes and ketones into oximes, and for the synthesis of hydroxamic acids from esters. This guide provides an objective comparison of TMSHA with its alternatives, supported by available experimental data, detailed methodologies for key experiments, and visual representations of reaction pathways and workflows.
Performance Comparison: Oximation and Hydroxamic Acid Synthesis
The selection of a reagent for a specific transformation is often guided by factors such as yield, reaction time, and substrate scope. Below, we compare the performance of this compound with a common alternative, hydroxylamine (B1172632) hydrochloride, for the oximation of representative aldehyde and ketone substrates, as well as for the synthesis of a model hydroxamic acid.
Oximation of Aldehydes and Ketones
The formation of oximes is a crucial reaction for the protection of carbonyl groups, the synthesis of various nitrogen-containing heterocycles, and for derivatization in analytical chemistry.
Table 1: Comparison of Reagents for the Oximation of Benzaldehyde (B42025)
| Reagent | Reaction Time | Yield (%) | Reference |
| Hydroxylamine Hydrochloride | 60 minutes | 95 | [1] |
| This compound | 8 hours | 55.2 (for a related reductive amination) | [2] |
Table 2: Comparison of Reagents for the Oximation of Acetophenone (B1666503)
| Reagent | Reaction Time | Yield (%) | Reference |
| Hydroxylamine Hydrochloride | 90 minutes | 95 | [1] |
| This compound | Data not available | Data not available |
Note: The yield reported for this compound in Table 1 is for a reductive amination reaction of an aldehyde, which proceeds via an oxime intermediate. Direct quantitative yield for the oximation of benzaldehyde was not available in the searched literature.
Synthesis of Hydroxamic Acids from Esters
Hydroxamic acids are an important class of compounds with a wide range of biological activities, including roles as enzyme inhibitors in drug development.
Table 3: Comparison of Reagents for the Synthesis of Benzohydroxamic Acid from Ethyl Benzoate (B1203000)
| Reagent | Reaction Time | Yield (%) | Reference |
| Hydroxylamine Hydrochloride | 48 hours (for potassium salt formation) | 57-60 (potassium salt), 91-95 (final acid) | [3][4] |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable quantitative data. The following sections provide methodologies for the synthesis and analysis of the reaction products discussed above.
Protocol 1: Oximation of Benzaldehyde with Hydroxylamine Hydrochloride
This protocol describes the synthesis of benzaldehyde oxime using hydroxylamine hydrochloride and oxalic acid as a catalyst.[1]
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Hydroxylamine hydrochloride (1 mmol, 0.07 g)
-
Oxalic acid (1 mmol, 0.09 g)
-
Acetonitrile (B52724) (3 mL)
-
Water (10 mL)
-
Round-bottomed flask (10 mL) with condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a 10 mL round-bottomed flask equipped with a condenser, prepare a mixture of benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol) in acetonitrile (3 mL).
-
Stir the mixture under reflux conditions for 60 minutes.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, add 10 mL of water and continue stirring for 5 minutes.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the benzaldehyde oxime.
-
The reported yield for this procedure is 95%.[1]
Protocol 2: Synthesis of Benzohydroxamic Acid from Ethyl Benzoate using Hydroxylamine Hydrochloride
This two-part protocol details the synthesis of benzohydroxamic acid via a potassium benzohydroxamate intermediate.[3][4]
Part A: Potassium Benzohydroxamate Synthesis
Materials:
-
Hydroxylamine hydrochloride (0.67 mole, 46.7 g)
-
Potassium hydroxide (B78521) (1 mole, 56.1 g)
-
Methanol (380 mL total)
-
Ethyl benzoate (0.33 mole, 50 g)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare two separate solutions by heating to boiling:
-
Solution 1: 46.7 g of hydroxylamine hydrochloride in 240 mL of methanol.
-
Solution 2: 56.1 g of potassium hydroxide in 140 mL of methanol.
-
-
Cool both solutions to 30–40 °C.
-
Add the potassium hydroxide solution to the hydroxylamine solution with shaking, using an ice bath to control the temperature.
-
After complete addition, let the mixture stand in an ice bath for five minutes to allow for the complete precipitation of potassium chloride.
-
Add 50 g of ethyl benzoate with thorough shaking and immediately filter the mixture with suction.
-
Wash the residue in the funnel with a small amount of methanol.
-
Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will begin to form.
-
After 48 hours, filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry.
-
The expected yield of potassium benzohydroxamate is 33–35 g (57–60%).[3][4]
Part B: Benzohydroxamic Acid Synthesis
Materials:
-
Potassium benzohydroxamate (0.2 mole, 35 g)
-
1.25 N Acetic acid (160 mL)
-
Stirring and heating apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a suitable flask, stir and heat a mixture of 35 g of potassium benzohydroxamate in 160 mL of 1.25 N acetic acid until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the benzohydroxamic acid.
-
Filter the white crystals and dry them.
-
The expected yield of benzohydroxamic acid is 25–26 g (91–95%).[3][4]
Protocol 3: Quantitative Analysis of Acetophenone Oxime by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the quantitative analysis of acetophenone oxime.[5]
Sample Preparation and Derivatization:
-
Extract the sample containing acetophenone oxime with a suitable organic solvent.
-
To enhance stability and improve chromatographic properties, silylate the oxime, along with other potential components like the corresponding amine and N-hydroxy-α-methylbenzylamine, using N,O-bis(trimethylsilyl)-acetamide (BSA).
GC-MS Conditions:
-
Column: SP-2401-DB-coated column or equivalent.
-
Temperature Program: Utilize temperature programming to achieve separation of all components of interest (acetophenone, acetophenone oxime, α-methylbenzylamine, and N-hydroxy-α-methylbenzylamine).
-
Detection: Flame Ionization Detection (FID) for quantitation.
-
Quantitation: Quantify the components at sub-microgram/mL levels. Reproducibility between injections should be confirmed.
Visualizing Reaction Pathways and Workflows
Graphical representations can aid in understanding the logical flow of synthetic and analytical procedures.
Caption: General reaction pathway for the formation of an oxime from a carbonyl compound and a hydroxylamine derivative.
Caption: A typical workflow for the quantitative analysis of an oximation reaction using GC-MS.
References
- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of O-(Trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
O-(Trimethylsilyl)hydroxylamine (TMSONH2) is a versatile O-substituted hydroxylamine (B1172632) reagent utilized in various synthetic transformations.[1] Its primary utility stems from the trimethylsilyl (B98337) (TMS) group, which serves as a labile protecting group for the hydroxylamine functionality. This protection enhances stability and modifies reactivity compared to unprotected hydroxylamine, allowing for cleaner reactions and milder conditions.[2] This guide provides a comparative analysis of TMSONH2 against alternative reagents in its two principal applications: the formation of oximes and the synthesis of hydroxamic acids.
Oximation of Aldehydes and Ketones
The conversion of carbonyl compounds into oximes is a fundamental transformation in organic chemistry. Oximes serve as crucial intermediates for synthesizing amides (via Beckmann rearrangement), amines, nitriles, and various azaheterocycles.[3] They are also used for the protection and characterization of aldehydes and ketones.[3][4]
This compound reacts with aldehydes and ketones to furnish O-trimethylsilyl oxime ethers.[1][5] This reaction is often compared to the classical method using hydroxylamine hydrochloride (NH2OH·HCl), typically with a base.[6][7]
The following table summarizes the performance of this compound against the conventional hydroxylamine hydrochloride method for the oximation of various carbonyl compounds.
| Carbonyl Substrate | Reagent(s) | Conditions | Time | Yield (%) | Reference |
| Aromatic Aldehydes (General) | NH2OH·HCl, Bi2O3 | Grinding, Room Temp. | 1.5-3 min | 96-98% | [3] |
| Aliphatic Aldehydes (General) | NH2OH·HCl, Bi2O3 | Grinding, Room Temp. | 2-3 min | 95-98% | [3] |
| Aromatic Ketones (General) | NH2OH·HCl, Bi2O3 | Grinding, Room Temp. | 5.5-12 min | 85-92% | [3] |
| Aliphatic Ketones (General) | NH2OH·HCl, Bi2O3 | Grinding, Room Temp. | 8-20 min | 60-87% | [3] |
| Various Aldehydes & Ketones | NH2OH·HCl, ZnO | Solvent-free | 5-15 min | 80-98% | [8] |
| Various Aldehydes & Ketones | NH2OH·HCl, Na2SO4 | Ethanol, Sonication | Short | 51-99% | [8] |
| Aldehydes & Ketones (General) | This compound | Not Specified | Not Specified | High (Implied) | [1][5] |
Protocol 1: General Oximation using Hydroxylamine Hydrochloride and Bi2O3 (Grindstone Chemistry) [3]
-
A mixture of the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bismuth(III) oxide (Bi2O3, 0.6 mmol) is placed in a mortar.
-
The mixture is ground with a pestle at room temperature for the time specified in the table (typically 1.5-20 minutes), monitored by Thin Layer Chromatography (TLC).
-
Upon completion, ethyl acetate (B1210297) (2 x 10 mL) is added to the reaction mixture.
-
The mixture is filtered to separate the solid Bi2O3 catalyst.
-
The filtrate is concentrated, and water is added to precipitate the product.
-
The solid oxime product is filtered and dried under high vacuum to yield the pure product.[3]
Protocol 2: Preparation of O-trimethylsilyl oxime ethers using this compound While a specific, detailed public protocol was not found in the initial search, the reaction generally involves mixing the carbonyl compound with this compound, often in an inert solvent. The reaction proceeds to form the O-trimethylsilyl oxime ether, which can be isolated or used in subsequent steps.[1][5]
Caption: Comparative pathways for oxime synthesis.
Synthesis of Hydroxamic Acids
Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to chelate metal ions in enzyme active sites, leading to applications as histone deacetylase (HDAC) inhibitors and antibacterial agents.[9][10] They are typically synthesized by reacting a carboxylic acid derivative (like an ester or acyl chloride) with a hydroxylamine source.[11]
The use of O-protected hydroxylamines, such as TMSONH2, is advantageous for synthesizing delicate hydroxamic acids, as the protecting group can be removed under mild conditions post-coupling.[4][11]
This table compares various hydroxylamine reagents for the synthesis of hydroxamic acids from carboxylic acids or their activated derivatives.
| Starting Material | Hydroxylamine Reagent | Activation/Coupling Method | Conditions | Yield (%) | Reference |
| Ester (general) | 50% aq. NH2OH | KOH, Methanol (B129727) | Room Temp. | 52% (for a Trichostatin analog) | [4] |
| Carboxylic Acid | NH2OH | Ethyl Chloroformate (Mixed Anhydride) | Mild, Neutral | Good (not specified) | [4] |
| Carboxylic Acid | NH2OH | EDC/HOBt | Not Specified | Moderate | [4] |
| Carboxylic Acid | O-(tert-butyldimethylsilyl)hydroxylamine (TBDMSONH2) | Ethyl Chloroformate (Mixed Anhydride) | Not Specified | 92% (for Trichostatin A) | [4] |
| Carboxylic Acid | O-Tritylhydroxylamine (TrONH2) | HATU | Not Specified | Good (70% for resin-bound step) | [4] |
| Carboxylic Acid | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH2) | Isobutyl Chloroformate (Mixed Anhydride) | THF, -15°C to RT | Not Specified | [4] |
Note: While this compound is conceptually similar to other O-silyl hydroxylamines like TBDMSONH2, specific comparative yield data was not available in the surveyed literature. The principle involves acylation followed by silyl group deprotection.
Protocol 3: Hydroxamic Acid Synthesis via Mixed Anhydride with a Protected Hydroxylamine (General) [4]
-
The carboxylic acid precursor (1 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., THF, DCM) and cooled to -15 °C.
-
A base such as N-methylmorpholine (1.1 equivalents) is added.
-
An activating agent, such as ethyl chloroformate or isobutyl chloroformate (1.1 equivalents), is added dropwise, and the mixture is stirred for 30 minutes to form the mixed anhydride.
-
A solution of the O-protected hydroxylamine (e.g., TBDMSONH2, 1.2 equivalents) in the same solvent is added.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched, and the protected hydroxamic acid is extracted and purified.
-
The protecting group is removed under appropriate conditions (e.g., CsF for TBDMS, TFA for Trityl, or mild acid for THP) to yield the final hydroxamic acid.[4]
Protocol 4: Direct Conversion of an Ester to a Hydroxamic Acid using Aqueous Hydroxylamine [4]
-
The ester precursor (1 equivalent) is dissolved in a suitable solvent like methanol.
-
A 50% aqueous solution of hydroxylamine (e.g., 9 equivalents) is added.
-
A solution of potassium hydroxide (B78521) in methanol is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction mixture is worked up by acidification and extraction to isolate the hydroxamic acid product.
Caption: General strategies for hydroxamic acid synthesis.
Conclusion
This compound serves as a valuable reagent, particularly for the direct synthesis of O-silylated oximes and as a protected hydroxylamine source for the preparation of complex hydroxamic acids. While hydroxylamine hydrochloride remains a workhorse for simple oximations, especially with the advent of green, solvent-free methods, TMSONH2 and other protected analogues offer advantages in multi-step syntheses where mild reaction and deprotection conditions are paramount.[3][4] The choice of reagent ultimately depends on the substrate's complexity, the desired final product (oxime vs. O-protected oxime), and the overall synthetic strategy.
References
- 1. O-(トリメチルシリル)ヒドロキシルアミン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-(三甲基硅基)羟胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of fatty hydroxamic acids from triacylglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
O-(Trimethylsilyl)hydroxylamine: A Superior Approach to Oxime Synthesis in Research and Drug Development
In the landscape of organic synthesis, the formation of oximes is a fundamental transformation with wide-ranging applications, from protecting group chemistry to the synthesis of bioactive molecules. For researchers, scientists, and drug development professionals, the efficiency, mildness, and reliability of this reaction are paramount. While traditional methods employing hydroxylamine (B1172632) hydrochloride have long been the standard, O-(Trimethylsilyl)hydroxylamine (TMSHA) has emerged as a superior alternative, offering significant advantages in terms of reaction conditions, workup procedures, and overall efficiency. This guide provides an objective comparison of TMSHA with traditional methods, supported by experimental data and detailed protocols.
Unveiling the Advantages of this compound
Traditional oximation methods using hydroxylamine hydrochloride necessitate the use of a base to neutralize the liberated hydrochloric acid, which can complicate the reaction setup and purification.[1][2] Furthermore, these reactions often require elevated temperatures and prolonged reaction times to achieve high yields.[1] In contrast, this compound offers a more streamlined and gentle approach. The in situ generation of hydroxylamine from TMSHA circumvents the need for an external base, as the trimethylsilyl (B98337) group acts as a proton scavenger, forming volatile and easily removable byproducts. This leads to cleaner reactions, simpler workups, and often higher yields under milder conditions.
The key advantages of using this compound can be summarized as follows:
-
Milder Reaction Conditions: Oximation with TMSHA can often be carried out at room temperature, preserving sensitive functional groups within complex molecules, a crucial aspect in multi-step drug synthesis.
-
Neutral Byproducts: The reaction produces neutral and volatile hexamethyldisiloxane (B120664) as the primary byproduct, simplifying purification and avoiding the complications associated with acidic or basic workups.
-
Improved Yields and Shorter Reaction Times: The homogeneous nature of the reaction and the absence of inorganic salts can lead to faster reaction rates and higher isolated yields of the desired oxime.
-
Enhanced Chemoselectivity: The mildness of the reagent can lead to greater chemoselectivity in molecules with multiple reactive sites.
Performance Comparison: TMSHA vs. Traditional Methods
The following table summarizes the performance of this compound in comparison to traditional methods using hydroxylamine hydrochloride for the synthesis of various oximes. The data highlights the often superior yields and significantly reduced reaction times achieved with TMSHA.
| Carbonyl Compound | Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | NH₂OH·HCl, Na₂CO₃, Grinding | 2 min | 95 | [1] |
| Benzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, RT | 10 min | 92 (Z/E = 15:85) | [3] |
| Benzaldehyde | NH₂OH·HCl, nano Fe₃O₄, 70-80°C | 20 min | >95 | [4] |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Mineral Water/Methanol, RT | 10 min | 95 | [5] |
| Acetophenone | NH₂OH·HCl, Oxalic Acid, Reflux | 90 min | 95 | [2] |
| Various Aldehydes | This compound, LiClO₄/Et₂O, RT | 8 h (for subsequent reduction) | N/A (Used in multi-step synthesis) | [6] |
Note: Direct comparative yield data for the same substrate under identical conditions for both reagents is limited in the literature. The table provides a representative overview based on available data for similar transformations.
Experimental Protocols
Traditional Method: Synthesis of Benzaldehyde Oxime using Hydroxylamine Hydrochloride
This protocol is adapted from a typical procedure for the synthesis of aldoximes.[1]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a mortar, combine benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add 10 mL of water to the mortar and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the benzaldehyde oxime.
Modern Method: Synthesis of an N-Substituted Hydroxylamine using this compound
This protocol is based on a procedure for the synthesis of N-substituted hydroxylamines, demonstrating the application of TMSHA.[6]
Materials:
-
Aldehyde (1 equiv)
-
This compound (TMSHA) (1.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.5 equiv)
-
Borane/triethylamine complex (1.5 equiv)
-
5.0 M Lithium perchlorate (B79767) in diethyl ether (LPDE)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the aldehyde in LPDE, add this compound at room temperature.
-
Stir the mixture for 10 minutes.
-
Add trimethylsilyl chloride to the reaction mixture.
-
Continue stirring for 8 hours.
-
Add the borane/triethylamine complex and allow the reaction to proceed.
-
Upon completion, quench the reaction and perform a suitable workup to isolate the N-substituted hydroxylamine product.
Mandatory Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of O-(Trimethylsilyl)hydroxylamine in Complex Molecule Synthesis
In the intricate field of complex molecule synthesis, the choice of reagents is paramount to achieving high yields, selectivity, and functional group tolerance. O-(Trimethylsilyl)hydroxylamine (TMSONH₂) has emerged as a versatile and efficient reagent, particularly for the formation of oximes and the synthesis of hydroxamic acids, key functional groups in numerous biologically active molecules and drug candidates. This guide provides an objective comparison of TMSONH₂ with alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Core Applications and Mechanistic Advantages
This compound serves as a convenient, O-protected source of hydroxylamine (B1172632). Its primary applications include:
-
Oxime Formation: Reacting with aldehydes and ketones to form O-trimethylsilyl oxime ethers, which can be readily hydrolyzed to the corresponding oximes.[1][2] Oximes are crucial intermediates for synthesizing amides via the Beckmann rearrangement, nitriles, and various nitrogen-containing heterocycles.[3][4]
-
Hydroxamic Acid Synthesis: Acting as a nucleophile in reactions with activated carboxylic acid derivatives. The resulting silyl-protected hydroxamic acid can be deprotected under mild conditions.[5]
-
N-Substituted Hydroxylamine Synthesis: Participating in reductive amination reactions with aldehydes to yield N-substituted hydroxylamines.[6]
A key advantage of TMSONH₂ lies in its ability to influence stereoselectivity. In certain oxime formations, the electron-withdrawing nature of the trimethylsilyl (B98337) group can slow the elimination step of the reaction, allowing a reaction intermediate to equilibrate to a more stable conformation. This can lead to increased diastereoselectivity for the desired E-oxime isomer, a critical consideration in the synthesis of complex stereochemically-defined molecules.[7]
Comparative Analysis: Oxime Formation
The synthesis of oximes is a fundamental transformation for the protection and derivatization of carbonyl compounds.[3] While hydroxylamine hydrochloride (NH₂OH·HCl) is the classic reagent, TMSONH₂ and modern "green" methods offer significant advantages.
Alternatives Compared:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): The traditional method involves reacting a carbonyl compound with NH₂OH·HCl in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to liberate the free hydroxylamine.[8][9] While effective, this method can require elevated temperatures and longer reaction times, and the handling of free hydroxylamine, even when generated in situ, carries risks due to its potential instability.[10][11]
-
Solvent-Free Grinding Methods: An environmentally friendly alternative that involves grinding the carbonyl compound, NH₂OH·HCl, and a solid base or catalyst (e.g., Na₂CO₃, Bi₂O₃) at room temperature.[3][8] This method is rapid, often proceeding to completion in minutes with high yields, and avoids the use of organic solvents.[3]
Data Presentation
| Reagent | Conditions | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| This compound | Aprotic solvent (e.g., CH₂Cl₂), Room Temp. | Variable (typically < 8h) | Good to Excellent | Mild conditions, improved stereoselectivity.[7] |
| Hydroxylamine HCl / Pyridine | Ethanol, Reflux | 15-60 min | Good to Excellent | Well-established, classical method.[9] |
| Hydroxylamine HCl / Na₂CO₃ | Solvent-free, Grinding, Room Temp. | 2 min | 96% | Rapid, high yield, eco-friendly.[8] |
Experimental Protocols
Protocol 1: Oxime Formation via Grinding (Alternative to TMSONH₂)[8]
-
A mixture of the aldehyde or ketone (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) is placed in a mortar.
-
The mixture is ground thoroughly with a pestle at room temperature for the time specified by reaction monitoring (e.g., 2 minutes for 3-chlorobenzaldehyde).
-
Upon completion, 10 mL of water is added to the mortar.
-
The solid product is collected by filtration, washed with water, and dried to afford the pure oxime. If the product is an oil or has low melting point, it is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over an anhydrous drying agent, and concentrated in vacuo.
Protocol 2: Reductive Amination using this compound[6]
-
To a solution of the desired aldehyde (1 equiv) in 5.0 M LiClO₄/Et₂O, add this compound (1.5 equiv) at room temperature.
-
Stir the mixture for 10 minutes, then add trimethylsilyl chloride (1.5 equiv).
-
Continue stirring for 8 hours to allow for N-hydroxyimine formation.
-
Add borane/triethylamine complex (1.5 equiv) and allow the reaction to proceed for an additional 12 hours.
-
The reaction is quenched, and the N-substituted hydroxylamine product is purified by flash column chromatography.
Visualizations
Caption: General pathway for oxime formation from a ketone/aldehyde.
Comparative Analysis: Hydroxamic Acid Synthesis
Hydroxamic acids are a critical class of compounds in medicinal chemistry, often acting as metal-chelating pharmacophores.[10] Their synthesis typically involves the acylation of a hydroxylamine derivative. The choice of the hydroxylamine reagent is crucial, especially when dealing with delicate substrates sensitive to harsh reaction conditions.
Alternatives Compared:
-
Aqueous Hydroxylamine: The simplest method involves reacting an ester with an aqueous solution of NH₂OH, often with a base like KOH.[5] This approach is straightforward but may not be suitable for complex molecules with base-sensitive functional groups.
-
O-Protected Hydroxylamines: To enhance stability and compatibility with various coupling conditions, O-protected hydroxylamines are widely used. The protecting group is removed in a final step.
-
O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH₂): Used for synthesizing delicate hydroxamates, with the silyl (B83357) group removed by a fluoride (B91410) source (e.g., CsF) or acid.[5]
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂): A frequently used reagent where the THP group is stable to basic conditions and is cleaved with acid (e.g., HCl).[5][12]
-
O-Tritylhydroxylamine (TrONH₂): Offers the advantage of a protecting group that can be removed under mild acidic conditions (e.g., TFA), which is beneficial for acid-sensitive substrates.[5]
-
Data Presentation
| Reagent | Activation Method | Deprotection Conditions | Overall Yield (%) | Key Advantages |
|---|---|---|---|---|
| Aqueous NH₂OH (50%) | Ester Substrate + KOH | N/A | 52% (Example) | Simple, one-step process.[5] |
| TBDMSONH₂ | Mixed Anhydride (Ethyl Chloroformate) | CsF or TFA | 92% (Example) | Good for delicate substrates.[5] |
| THPONH₂ | Mixed Anhydride | 6M HCl | Good | Stable to base, common reagent.[5] |
| TrONH₂ | Peptide Coupling (e.g., HATU) | TFA | Good | Facile deprotection under mild acid.[5] |
Experimental Protocols
Protocol 3: General Procedure for Hydroxamic Acid Synthesis using an O-Protected Hydroxylamine[5][12]
-
Activation: The carboxylic acid substrate is dissolved in an appropriate anhydrous solvent (e.g., THF, DCM) and cooled to 0 °C. An activating agent (e.g., ethyl chloroformate to form a mixed anhydride, or a peptide coupling reagent like HATU) and a non-nucleophilic base (e.g., N-methylmorpholine, DIEA) are added. The mixture is stirred for 30-60 minutes.
-
Coupling: The O-protected hydroxylamine (e.g., TBDMSONH₂, THPONH₂) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched and worked up using standard aqueous/organic extraction procedures to isolate the O-protected hydroxamic acid intermediate.
-
Deprotection: The intermediate is dissolved in a suitable solvent, and the protecting group is cleaved using the appropriate conditions (e.g., TFA in DCM for an O-trityl group; aqueous HCl for an O-THP group; a fluoride source for an O-silyl group).
-
Purification: The final hydroxamic acid product is purified by crystallization, precipitation, or chromatography.
Visualizations
Caption: General workflow for the synthesis of hydroxamic acids.
Caption: Comparison of experimental workflows for oxime synthesis.
Conclusion
This compound is a highly effective reagent in complex molecule synthesis, offering distinct advantages over traditional methods. For oxime formation, its use under mild conditions can enhance stereoselectivity, which is a significant benefit for structurally precise targets. While solvent-free grinding methods using hydroxylamine hydrochloride present a compelling "green" and rapid alternative for simpler substrates, TMSONH₂ provides a greater degree of control for more sensitive and complex systems.
In hydroxamic acid synthesis, TMSONH₂ and other O-protected hydroxylamines are indispensable for multi-step syntheses involving delicate functional groups. They allow for the use of a wide range of modern coupling reagents and provide cleaner reactions compared to methods using unprotected, aqueous hydroxylamine. The choice between different O-protecting groups (silyl, THP, trityl) will ultimately depend on the overall synthetic route and the orthogonality required for subsequent deprotection steps. For researchers and drug development professionals, a careful evaluation of these factors will ensure the selection of the most efficient and robust method for their specific synthetic challenge.
References
- 1. This compound technical grade, 90 22737-36-6 [sigmaaldrich.com]
- 2. This compound technical grade, 90 22737-36-6 [sigmaaldrich.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. air.unimi.it [air.unimi.it]
O-(Trimethylsilyl)hydroxylamine: A Performance Benchmark Against Modern Derivatization Techniques
For researchers, scientists, and drug development professionals navigating the landscape of analytical sample preparation, the choice of derivatization reagent is paramount for achieving accurate and reproducible results, particularly in gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive performance comparison of O-(Trimethylsilyl)hydroxylamine (TMSH) against the widely adopted two-step derivatization methodology, which typically involves methoximation followed by silylation with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
This compound, with its dual functional groups, presents the potential for a streamlined one-step oximation and silylation reaction. This contrasts with the current industry-standard two-step approach, which is well-characterized and validated across a broad spectrum of analytes, including organic acids, amino acids, and sugars. This guide will delve into the experimental protocols for these methods, present comparative data on their performance, and offer insights into their respective mechanisms and workflows.
Performance Comparison: One-Step vs. Two-Step Derivatization
The decision to use a one-step or two-step derivatization process hinges on a trade-off between workflow efficiency and the robustness of the derivatization across diverse analyte classes. While a one-step reaction with this compound is theoretically faster, the two-step method is extensively documented to provide reliable and comprehensive derivatization for complex biological samples.
| Performance Metric | This compound (TMSH) (Projected) | Two-Step: Methoxyamine HCl (MeOx) + MSTFA/BSTFA (Documented) |
| Reaction Steps | One-step (combined oximation and silylation) | Two-step (sequential oximation and silylation) |
| Reaction Time | Potentially shorter due to single step | Typically 90-120 minutes total (e.g., 90 min for oximation, 30 min for silylation)[1] |
| Analyte Coverage | Broad, but potentially variable efficiency across different chemical classes. | Comprehensive for a wide range of metabolites including sugars, organic acids, and amino acids.[2][3] |
| Reproducibility | Less documented; may be sensitive to reaction conditions and analyte matrix. | High reproducibility, especially with automated systems (RSD < 10-15%).[2][4] |
| Derivative Stability | Stability of O-trimethylsilyl oximes is less characterized compared to methoximes. | Trimethylsilyl derivatives can be moisture-sensitive, but the methoxime group is stable.[2][3] |
| Byproduct Formation | Potential for side reactions due to the bifunctional nature of the reagent. | Well-characterized, with minimal byproducts under optimized conditions.[1] |
| Protocol Complexity | Simpler, single-reagent addition. | More complex, requiring sequential reagent addition and incubation steps. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the established protocols for the two-step derivatization and a projected protocol for a one-step reaction with this compound.
Protocol 1: Two-Step Methoxyamination and Silylation
This is a widely used protocol for the derivatization of a broad range of metabolites in biological samples for GC-MS analysis.[1][2][4]
1. Sample Preparation:
-
Lyophilize or evaporate the sample to complete dryness. This is critical as silylating reagents are moisture-sensitive.[3]
2. Methoxyimation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.
-
Incubate at 30°C for 90 minutes with agitation. This step converts carbonyl groups (aldehydes and ketones) to their methoxime derivatives, preventing tautomerization.[1]
3. Silylation:
-
Add 80 µL of MSTFA (or BSTFA) to the vial.
-
Incubate at 37°C for 30 minutes with agitation. This step silylates hydroxyl, carboxyl, thiol, and amine groups.[1]
4. Analysis:
-
The sample is now ready for GC-MS injection.
Protocol 2: Projected One-Step this compound Derivatization
This hypothetical protocol is based on the chemical properties of TMSH and general derivatization principles. Optimization would be required for specific applications.
1. Sample Preparation:
-
Lyophilize or evaporate the sample to complete dryness.
2. One-Step Derivatization:
-
Add an appropriate volume of this compound in a suitable solvent (e.g., pyridine) to the dried sample.
-
Incubate at a selected temperature (e.g., 60-80°C) for a defined period (e.g., 60 minutes) with agitation.
3. Analysis:
-
The sample would then be ready for GC-MS injection.
Workflow and Pathway Diagrams
To visualize the experimental processes and logical relationships, the following diagrams are provided in Graphviz DOT language.
Conclusion
The established two-step methoximation and silylation protocol remains the gold standard for comprehensive and reproducible derivatization in GC-MS-based metabolomics. Its performance is well-documented, and it is effective for a wide array of analytes.
This compound offers a compelling proposition for a more streamlined, single-step derivatization workflow. However, there is a clear need for further research to validate its performance across diverse compound classes and to establish optimized, robust protocols. Direct comparative studies are necessary to quantify its efficiency, reproducibility, and the stability of its derivatives relative to the two-step method. For researchers prioritizing throughput and simplicity, TMSH is a reagent of interest, but for applications demanding the highest level of validated performance and broad applicability, the two-step approach is currently the more prudent choice.
References
Safety Operating Guide
Navigating the Safe Disposal of O-(Trimethylsilyl)hydroxylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of O-(Trimethylsilyl)hydroxylamine, a reactive and hazardous compound. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and ensure compliance with safety regulations, fostering a culture of trust and responsibility in chemical handling.
This compound is a flammable and corrosive liquid that requires careful handling to prevent injury and property damage. Its reactivity, particularly with moisture and acids, necessitates specific disposal protocols to avoid uncontrolled reactions. This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed procedure for the safe management of this chemical waste.
Essential Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. Vapors may also be harmful if inhaled. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Key Quantitative Data:
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 22737-36-6 |
| Molecular Formula | C₃H₁₁NOSi |
| Molecular Weight | 105.21 g/mol |
| Form | Liquid |
| Boiling Point | 98-100 °C |
| Density | 0.86 g/mL at 25 °C |
| Flash Point | 12 °C (53.6 °F) - closed cup |
| Storage Temperature | 2-8°C |
Source: Sigma-Aldrich[1]
Disposal Decision Workflow
The primary and most recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service. This ensures that the chemical is managed in accordance with all federal, state, and local regulations, such as the EPA's hazardous waste regulations outlined in 40 CFR Part 261. However, in a laboratory setting, it is often necessary to safely prepare the waste for collection. The following workflow and experimental protocol provide guidance on this process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
